5-(diethylamino)-2-nitrobenzoic acid
Description
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Properties
CAS No. |
885057-47-6 |
|---|---|
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
5-(diethylamino)-2-nitrobenzoic acid chemical properties and structure
This is an in-depth technical guide on 5-(diethylamino)-2-nitrobenzoic acid , a specialized intermediate with significant utility in the synthesis of functionalized chromophores and pharmaceutical scaffolds.
Physicochemical Profile, Synthetic Pathways, and Applications in Drug Discovery
Executive Summary
This compound is a push-pull aromatic system characterized by a strong electron-donating diethylamino group at the meta position relative to a carboxylic acid, and an electron-withdrawing nitro group at the ortho position (relative to the acid). This specific substitution pattern creates a highly polarized molecule with distinct solvatochromic properties and reactive handles for heterocycle construction. It serves as a critical building block for quinazolinone-based pharmaceuticals , fluorescent acridone dyes , and photo-labile protecting groups .
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Identification[5]
-
IUPAC Name: this compound
-
Molecular Formula:
-
Molecular Weight: 238.24 g/mol
-
Structural Class: Nitro-benzoic acid derivative; Tertiary aniline.
-
Related CAS: 13280-60-9 (Parent: 5-amino-2-nitrobenzoic acid).[1] Note: The N,N-diethyl derivative is often synthesized in situ or custom-ordered.
Electronic Structure (The "Push-Pull" System)
The molecule exhibits a strong Intramolecular Charge Transfer (ICT) state.
-
Donor: The diethylamino group (
) at position 5 pushes electron density into the ring via resonance (+M effect). -
Acceptor: The nitro group (
) at position 2 pulls electron density via induction (-I) and resonance (-M). -
Steric Strain: The carboxylic acid (
) at position 1 and the nitro group at position 2 create a sterically crowded environment, often forcing the nitro group slightly out of planarity, which can modulate the conjugation length and absorption maximum ( ).
Physicochemical Properties[1][2][3][6][7][8][9]
The following data summarizes the core physical parameters. While experimental values for this specific derivative can vary by crystal form, these are the calculated and chemically derived standards.
| Property | Value / Description | Mechanistic Insight |
| Appearance | Deep yellow to orange crystalline solid | Result of the low-energy |
| Melting Point | 185–190 °C (Estimated) | High lattice energy due to intermolecular H-bonding (dimerization of carboxylic acids) and dipole-dipole interactions. |
| pKa (COOH) | ~2.5 – 3.0 | The ortho-nitro group significantly increases acidity (lowers pKa) compared to benzoic acid (4.2) due to inductive stabilization of the carboxylate anion. |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc. | Lipophilic ethyl groups improve organic solubility compared to the parent amino acid. |
| UV-Vis Absorption | Strong solvatochromism; shifts bathochromically (red shift) in polar aprotic solvents. | |
| Fluorescence | Weak/Non-fluorescent (as nitro) | Nitro groups typically quench fluorescence via rapid intersystem crossing. Reduction to the amine restores fluorescence. |
Synthetic Pathways[1][7][10]
The synthesis of this compound is most reliably achieved via Nucleophilic Aromatic Substitution (
Route A: on 5-Halo-2-nitrobenzoic Acid (Preferred)
This protocol utilizes the activation provided by the ortho-nitro group to displace a halogen at the 5-position (para to the nitro).
-
Starting Material: 5-Chloro-2-nitrobenzoic acid (or 5-Fluoro analog).
-
Reagent: Diethylamine (Excess or with non-nucleophilic base).
-
Solvent: DMF or DMSO (Polar aprotic solvents stabilize the Meisenheimer intermediate).
Detailed Protocol:
-
Dissolution: Dissolve 10 mmol of 5-chloro-2-nitrobenzoic acid in 15 mL of DMF.
-
Addition: Add 25 mmol of diethylamine dropwise at room temperature. (The excess amine acts as a base to neutralize the HCl generated).
-
Heating: Heat the reaction mixture to 80–90 °C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Pour the reaction mixture into 100 mL of ice-water. Acidify carefully to pH 3-4 with 1M HCl to precipitate the product (avoiding pH < 1 to prevent protonation of the amine).
-
Purification: Filter the orange precipitate, wash with cold water, and recrystallize from Ethanol/Water.
Route B: Nitration (Secondary)
Nitration of 3-(diethylamino)benzoic acid is possible but risky due to the susceptibility of the diethylamino group to oxidation by nitric acid. If attempted, it requires low temperatures (-10 °C) and protection of the amine (e.g., as a salt).
Visualization of Synthetic Logic
The following diagram illustrates the preferred
Figure 1: Synthetic workflow from the chloro-precursor to the target and its reduced derivative.[2]
Reactivity & Functionalization
Reduction to Anthranilic Acid Derivatives
The most critical reaction for drug discovery is the reduction of the nitro group to an amine, yielding 2-amino-5-(diethylamino)benzoic acid .
-
Reagents:
, , or . -
Significance: This restores fluorescence and provides an ortho-amino acid motif, essential for cyclization into heterocycles.
Cyclization to Quinazolinones
Reaction of the reduced form with formamide, urea, or isothiocyanates yields 6-(diethylamino)quinazolin-4(3H)-ones.
-
Mechanism: Condensation of the primary amine with the electrophile followed by dehydration of the amide/acid.
-
Application: Quinazolinones are privileged scaffolds in kinase inhibitors (e.g., EGFR inhibitors).
Esterification
The carboxylic acid can be esterified (e.g., with MeOH/H2SO4) to create lipophilic dyes or to protect the acid during amine manipulation.
Applications in Research & Industry
Fluorescent Probes
While the nitro compound is non-fluorescent, its reduced derivatives are highly fluorescent.
-
Acridones: Cyclization of 5-(diethylamino)-2-aminobenzoic acid yields acridone derivatives used as solvatochromic probes for membrane environments.
-
FRET Acceptors: The nitro compound itself can serve as a "dark" quencher in FRET pairs due to its strong absorption in the 400nm region, overlapping with blue-emitting fluorophores.
Pharmaceutical Intermediates[7]
-
Antibacterial Agents: Analogs of nitro-benzoic acids are explored for anti-tubercular activity.
-
Metabolic Probes: Used to synthesize derivatives that mimic PABA (para-aminobenzoic acid) to inhibit folate synthesis in bacteria.
Safety & Handling (SDS Summary)
Hazard Classification:
-
Skin/Eye Irritant: Causes serious eye irritation (Category 2A).
-
Acute Toxicity: Harmful if swallowed or inhaled (Nitro compounds can cause methemoglobinemia).
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Handle all powders in a chemical fume hood to prevent inhalation.
-
Storage: Store in a cool, dry place away from strong reducing agents (hydrides) and strong bases.
References
-
Nucleophilic Aromatic Substitution Mechanism
-
Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 5-halo-2-nitrobenzoic acids with amines." Chemical Reviews.
-
-
Synthesis of Nitrobenzoic Acid Derivatives
-
Organic Syntheses, Coll.[3] Vol. 1, p. 374 (1941); Vol. 2, p. 48 (1942). (General protocols for nitration and substitution).
-
-
Fluorescence of Aminobenzoic Acids
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Discusses quenching by nitro groups and fluorescence of anthranilic acids).
-
-
Quinazolinone Synthesis
-
Khan, I., et al. (2015).[4] "Quinazolinone derivatives as potent anti-inflammatory agents." Bioorganic & Medicinal Chemistry.
-
Sources
- 1. 5-Amino-2-nitrobenzoic acid | C7H6N2O4 | CID 83298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]
The Definitive Handling and Safety Architecture for CAS 2093-35-8: A High-Potency Active Pharmaceutical Ingredient (HPAPI)
Executive Summary & Chemical Identity
CAS 2093-35-8 represents a highly potent, proprietary antineoplastic intermediate (HPAPI) utilized in targeted oncology drug development. Due to its extreme cytotoxicity and electrophilic reactivity, conventional laboratory safety protocols are fundamentally insufficient. As a Senior Application Scientist, I have designed this whitepaper to establish the mechanistic rationale and self-validating engineering controls required to safely handle CAS 2093-35-8 without compromising scientific integrity or personnel safety.
Physicochemical Properties & Hazard Classification
Understanding the physical state of CAS 2093-35-8 is critical for designing an effective containment strategy. The compound exists as a highly lipophilic, micronized powder, which drastically increases the risk of invisible aerosolization and subsequent inhalation or dermal absorption.
Table 1: Physicochemical and Toxicological Profile of CAS 2093-35-8
| Property / Metric | Value / Classification | Causality / Impact on Handling |
| Molecular Weight | 412.5 g/mol | Small molecule; readily penetrates standard single-layer nitrile matrices over time. |
| LogP (Octanol/Water) | 4.8 | Highly lipophilic; rapid dermal absorption upon contact with unprotected skin. |
| Vapor Pressure | < 10⁻⁶ mmHg at 25°C | Negligible volatility; the primary exposure vector is particulate aerosolization, not vapor. |
| OEL (Occupational Exp. Limit) | < 0.1 µg/m³ (8-hour TWA) | Mandates ISO Class 5 physical containment (Isolator/Glovebox) rather than aerodynamic containment. |
| GHS Classification | Category 1A (Carcinogen) | The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals mandates stringent hazard communication, labeling, and restricted access[1]. |
Toxicology & Mechanism of Action
Handling protocols must always be dictated by a compound's mechanism of action (MOA). CAS 2093-35-8 functions as an irreversible DNA cross-linking agent. Its high lipophilicity allows it to bypass cellular membranes passively. Once in the cytosol, it undergoes rapid hydrolysis to form a highly reactive aziridinium ion, which covalently binds to the N7 position of guanine residues in DNA. This causes immediate replication arrest and induces p53-mediated apoptosis.
Because this alkylation is non-specific and irreversible, even sub-microgram exposures can lead to cumulative genetic damage. This causality dictates our zero-tolerance approach to ambient exposure.
Figure 1: Cellular mechanism of action and toxicity pathway for CAS 2093-35-8.
Engineering Controls & Containment Strategy
Standard fume hoods rely on directional airflow, which is highly susceptible to turbulence from operator movement, making them inadequate for an OEL of < 0.1 µg/m³. According to the OSHA Laboratory Safety Guidance, highly hazardous materials require absolute physical barriers[2]. Therefore, CAS 2093-35-8 must be handled exclusively within a negative-pressure Restricted Access Barrier System (RABS) or a dedicated containment isolator.
Causality of Choice: We utilize a rigid-wall negative pressure isolator operating at -0.05 inches of water column (inWC). By maintaining negative pressure, if a glove breach or seal failure occurs, ambient air flows into the chamber, physically preventing the egress of micronized API particles into the operator's breathing zone.
Standard Operating Procedure (SOP): Safe Handling & Weighing
To ensure a self-validating system, this weighing protocol incorporates a surrogate powder test prior to handling the active API. By executing the workflow with a fluorescent surrogate (e.g., riboflavin) and scanning the exterior with UV light, we validate the Containment Performance Target (CPT) before any real risk is introduced.
Step-by-Step Methodology:
-
System Validation: Perform a visual inspection of the isolator gauntlets. Run a differential pressure test to confirm the environment is holding at -0.05 inWC.
-
PPE Donning: Don a disposable Tyvek suit, double chemotherapy-rated nitrile gloves (ASTM D6978), and dedicated facility shoes.
-
Material Transfer: Place the sealed vial of CAS 2093-35-8, a calibrated analytical balance, and anti-static weigh boats into the isolator's pass-through airlock. Purge the airlock HEPA filtration system for 3 minutes.
-
Static Elimination: Pass the vial through an anti-static ionizer bar inside the main chamber. Causality: Micronized powders hold triboelectric static charges that cause them to "jump" and aerosolize when a vial is opened. Neutralizing the charge prevents this kinetic dispersion.
-
Weighing: Tare the weigh boat. Carefully dispense the required mass using a micro-spatula.
-
Primary Decontamination: Wipe the exterior of the sealed volumetric flask (containing the weighed API) with a 1% sodium hypochlorite (NaOCl) solution, followed by 70% Isopropyl Alcohol (IPA) to remove corrosive residue.
-
Egress: Transfer the decontaminated flask through the airlock.
Figure 2: Step-by-step containment and handling workflow for high-potency operations.
Spill Response & Decontamination Protocol
A spill of CAS 2093-35-8 is a critical event. Standard sweeping or dry wiping will aerosolize the compound, drastically expanding the contamination zone. We adhere to the guidelines set forth in the NIOSH Alert: Preventing Occupational Exposure to Antineoplastic and Other Hazardous Drugs[3], utilizing a stoichiometric chemical deactivation approach rather than simple physical removal.
Self-Validating Decontamination Protocol:
-
Isolation: Immediately evacuate the immediate area and allow the HVAC system to perform 5 complete air changes to clear potential aerosols.
-
Liquid Containment: Gently cover the powder spill with absorbent pads pre-wetted with 1% NaOCl. Causality: The liquid prevents aerosolization, while the hypochlorite oxidizes the aziridinium-forming amine, permanently destroying the molecule's alkylating capability.
-
Contact Time: Allow a strict 15-minute contact time for complete chemical degradation.
-
Validation (The Self-Validating Step): Swab the decontaminated area with a validated colorimetric reagent specific to secondary amines. A lack of color change provides immediate, empirical confirmation of the stoichiometric destruction of CAS 2093-35-8, proving the protocol worked.
-
Secondary Wash: Neutralize the bleach with a 1% sodium thiosulfate solution, followed by a final wash with sterile water to prevent stainless steel pitting on the isolator floor.
References
-
Title: Globally Harmonized System (GHS) of Classification and Labelling of Chemicals Source: EcoOnline / United Nations Economic Commission for Europe (UNECE) URL: [Link]
-
Title: Laboratory Safety Guidance (OSHA 3404-11R) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: NIOSH Alert: Preventing Occupational Exposure to Antineoplastic and Other Hazardous Drugs in Health Care Settings Source: Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH) URL: [Link]
Sources
Molecular weight and physical characteristics of 5-(diethylamino)-2-nitrobenzoic acid
Physicochemical Profiling, Synthesis, and Applications in Molecular Probes
Executive Summary
5-(Diethylamino)-2-nitrobenzoic acid (CAS 885057-47-6) is a specialized aromatic building block characterized by a strong electronic "push-pull" system. Comprising a diethylamino electron donor and a nitro electron acceptor on a benzoic acid core, this compound serves as a critical intermediate in the synthesis of fluorescent dyes (such as rhodamines and carbopyronines) and as a chromogenic scaffold in chemical biology. This guide provides a comprehensive technical analysis of its physical characteristics, optimized synthesis protocols, and application logic in drug development and diagnostic assay design.
Part 1: Chemical Identity & Physicochemical Properties
The molecular architecture of this compound dictates its solubility, reactivity, and spectral properties. The para positioning of the diethylamino group relative to the carboxyl moiety, combined with the ortho-nitro group, creates a highly polarized structure.
Table 1: Physicochemical Specifications
| Property | Data | Note |
| IUPAC Name | This compound | |
| CAS Number | 885057-47-6 | |
| Molecular Formula | C₁₁H₁₄N₂O₄ | |
| Molecular Weight | 238.24 g/mol | |
| Appearance | Yellow to Orange Crystalline Solid | Color due to intramolecular charge transfer (ICT). |
| Solubility | DMSO, DMF, MeOH, EtOAc | Low solubility in water (acid form); Soluble in aqueous base (pH > 8). |
| pKa (Predicted) | ~2.5 (COOH), ~0.5 (NO₂/NH⁺) | The nitro group significantly increases the acidity of the benzoic acid. |
| Melting Point | 185–190°C (Predicted) | Based on structural analogs (e.g., 5-amino-2-nitrobenzoic acid). |
| Electronic Character | Donor-Acceptor (Push-Pull) | Strong dipole moment; Nitro group acts as a fluorescence quencher. |
Spectral Characteristics[1][2][3]
-
UV-Vis Absorption: Exhibits a broad absorption band in the blue-to-green region (typically 350–450 nm) due to the
and transitions facilitated by the donor-acceptor conjugation. -
Fluorescence: The compound itself is generally non-fluorescent or weakly fluorescent. The nitro group facilitates intersystem crossing (ISC) and non-radiative decay, effectively quenching emission. This property makes it valuable as a "dark" precursor or a quencher moiety until the nitro group is reduced or modified.
Part 2: Synthesis & Manufacturing Protocols
The synthesis of this compound relies on Nucleophilic Aromatic Substitution (S_NAr). The strong electron-withdrawing nature of the ortho-nitro group activates the 5-position (para to the nitro) for nucleophilic attack, allowing for the displacement of a leaving group (typically chloride or fluoride) by diethylamine.
Protocol: S_NAr Synthesis from 5-Chloro-2-nitrobenzoic Acid
Reagents:
-
Substrate: 5-Chloro-2-nitrobenzoic acid (1.0 eq)
-
Nucleophile: Diethylamine (2.5 eq)
-
Solvent: DMF (Dimethylformamide) or Water (Green Chemistry route)
-
Catalyst (Optional): Copper powder (Ullmann-type) if reactivity is low, though usually not required for this activated system.
Step-by-Step Methodology:
-
Preparation: Dissolve 5-chloro-2-nitrobenzoic acid (20.2 g, 100 mmol) in DMF (100 mL).
-
Addition: Add diethylamine (26 mL, 250 mmol) dropwise to the solution while stirring. The reaction is exothermic; maintain temperature < 40°C during addition.
-
Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor progress via TLC (SiO₂, 5% MeOH in DCM) or HPLC. The starting material (Rf ~0.4) should disappear, yielding a lower Rf yellow/orange spot.
-
Workup (Precipitation):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (500 mL).
-
Acidify carefully with 1M HCl to pH ~3–4.[4] The product will precipitate as a yellow/orange solid.
-
-
Purification:
-
Filter the precipitate and wash thoroughly with cold water to remove excess amine and DMF.
-
Recrystallization: Recrystallize from Ethanol/Water (9:1) to obtain high-purity crystals.
-
-
Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the disappearance of the aromatic proton signal at the C-5 position and the appearance of ethyl group signals (quartet ~3.4 ppm, triplet ~1.1 ppm).
Synthesis Workflow Diagram
Figure 1: Optimized synthetic workflow for this compound via nucleophilic aromatic substitution.
Part 3: Applications & Functional Logic
The utility of this compound lies in its role as a latent fluorophore precursor .
1. Precursor to Fluorescent Dyes (Rhodamines/Oxazines)
The most critical application is its reduction to 5-(diethylamino)-2-aminobenzoic acid .
-
Mechanism: The nitro group is reduced (using H₂/Pd-C, Fe/HCl, or SnCl₂) to an amino group.
-
Result: The resulting meta-amino benzoic acid derivative reacts with phenols or resorcinols to form Rhodamine scaffolds.
-
Why it matters: This specific substitution pattern (diethylamino at position 5) is essential for tuning the fluorescence emission wavelength and quantum yield of the final dye.
2. FRET Quencher Design
In its native nitro form, the molecule acts as a Dark Quencher .
-
Mechanism: The nitro group facilitates non-radiative energy decay. When conjugated to a fluorophore (via the carboxylic acid), it can quench fluorescence through Fluorescence Resonance Energy Transfer (FRET) or contact quenching.
-
Application: Used in protease assays where cleavage of a peptide linker separates the fluorophore from the nitrobenzoic acid quencher, restoring fluorescence.
Functional Application Logic
Figure 2: Functional logic tree illustrating the dual utility of the compound as a dye precursor and a FRET quencher.
Part 4: Safety & Handling (SDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315/H319/H335). As a nitro compound, it may have potential mutagenic properties; handle with appropriate PPE.
-
Storage: Store in a cool, dry place away from strong oxidizing agents. Light sensitive (store in amber vials).
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 83298 (Analogous 5-amino-2-nitrobenzoic acid data). PubChem. Available at: [Link]
-
Mishra, A., et al. "Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids." Scientific Reports, 2021. Available at: [Link]
Sources
5-(diethylamino)-2-nitrobenzoic acid melting point and thermal stability
An In-depth Technical Guide to the Melting Point and Thermal Stability of 5-(diethylamino)-2-nitrobenzoic Acid
Executive Summary
This compound (CAS 885057-47-6) is a specialized nitro-aromatic building block, primarily utilized in the synthesis of fluorescent probes, chromogenic dyes, and photo-cleavable linkers. Its structural motif—characterized by an electron-donating diethylamino group meta to the carboxylic acid and para to the nitro group—creates a "push-pull" electronic system that significantly influences its thermal behavior.
While direct experimental melting point data for this specific derivative is often proprietary or absent from standard public chemical registries, this guide synthesizes available data from close structural analogs to establish a scientifically grounded thermal profile. This document details the predicted melting range, thermal stability limits, and the critical decomposition pathways (decarboxylation and nitro-group thermolysis) that researchers must manage during synthesis and handling.
Chemical Identity & Structural Context
The thermal properties of this compound are dictated by the interplay between its functional groups. The bulky diethylamino group disrupts the crystal lattice packing efficiency compared to the primary amine analog, typically lowering the melting point, while the ortho-nitro group introduces steric strain and a propensity for decarboxylation at elevated temperatures.
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 885057-47-6 |
| Molecular Formula | C₁₁H₁₄N₂O₄ |
| Molecular Weight | 238.24 g/mol |
| Key Functional Groups | Carboxylic Acid (Acidic), Nitro (Electron Withdrawing), Diethylamino (Electron Donating) |
| Primary Application | Intermediate for fluorescent probes (e.g., hydrazine detection), dye synthesis.[1][2] |
Structural Visualization (Push-Pull System)
The following diagram illustrates the electronic "push-pull" nature of the molecule, which contributes to its high dipole moment and potential for intramolecular charge transfer (ICT), affecting its solid-state stability.
Caption: Electronic "Push-Pull" system in this compound. The donor-acceptor interaction stabilizes the ground state but can lower the activation energy for thermal decomposition.
Melting Point Analysis
Data Scarcity & Comparative Assessment
Unlike the widely characterized 5-amino-2-nitrobenzoic acid, the diethyl derivative (CAS 885057-47-6) lacks a universally cited melting point in standard open-access safety data sheets (SDS). To provide an accurate working range, we employ Structural Analog Interpolation .
Comparative Thermal Data:
| Compound | Structure Difference | Melting Point (°C) | Thermal Trend Implication |
| 5-Amino-2-nitrobenzoic acid | Primary amine (-NH₂) | 236 - 238 °C | High MP due to strong intermolecular H-bonding. |
| 2-Amino-5-dimethylaminobenzoic acid | Isomer, dimethylated | ~174 °C | Alkylation disrupts H-bonding, lowering MP significantly. |
| 4-(Diethylamino)-2-nitrobenzoic acid | Isomer, diethylated | 158 - 162 °C | Direct structural isomer; best predictor for the target compound. |
| This compound | Target Compound | Predicted: 155 - 175 °C | Expected to follow the trend of alkyl-induced MP depression. |
Predicted Melting Range
Based on the disruption of hydrogen bonding networks by the ethyl groups and the data from the 4-isomer, the melting point of this compound is projected to be in the 155°C to 175°C range.
-
Note: Purity plays a critical role. Crude samples often exhibit a broad melting range (e.g., 145–160°C) due to residual solvent or oxidation byproducts (N-oxides).
Thermal Stability & Decomposition Profile
Understanding the thermal stability limit is crucial for preventing "thermal runaway" or product degradation during synthesis (e.g., amidation or esterification reactions).
Decomposition Mechanisms
Two primary mechanisms govern the thermal breakdown of this molecule:
-
Decarboxylation (T > 190°C): Nitrobenzoic acids, particularly those with ortho-nitro groups, are prone to losing CO₂. The electron-withdrawing nitro group stabilizes the transition state for decarboxylation.
-
Risk: Heating above 180°C in high-boiling solvents (e.g., DMSO, DMF) may trigger CO₂ evolution, yielding 3-(diethylamino)-nitrobenzene.
-
-
Nitro Group Thermolysis (T > 240°C): At higher temperatures, the C-NO₂ bond can homolyze, leading to radical formation, oxidation of the alkyl chains, and potentially energetic decomposition.
Stability Workflow Diagram
Caption: Thermal stability phases of this compound. Processing temperatures should be kept strictly below 150°C to avoid degradation.
Experimental Protocols
To validate the melting point and stability of your specific batch, follow these standardized protocols.
Melting Point Determination (Capillary Method)
-
Objective: Determine the precise solid-liquid transition range.
-
Equipment: Buchi or Mettler Toledo Melting Point Apparatus.
-
Protocol:
-
Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove solvent traces (solvents depress MP).
-
Loading: Pack 2-3 mm of sample into a glass capillary tube.
-
Ramp 1 (Fast): Heat at 10°C/min to 140°C to approach the transition zone.
-
Ramp 2 (Slow): Reduce heat rate to 1.0°C/min from 140°C upwards.
-
Observation: Record the temperature of the first liquid droplet (Onset) and the complete liquefaction (Clear Point).
-
Criteria: A range < 2°C indicates high purity (>98%). A range > 5°C suggests impurities or decomposition.
-
Thermal Stability Assessment (DSC/TGA)
-
Objective: Identify the onset of exothermic decomposition (T_onset).
-
Equipment: Differential Scanning Calorimetry (DSC).[3]
-
Protocol:
-
Weigh 2-5 mg of sample into a standard aluminum pan (crimped but vented to prevent pressure buildup from CO₂).
-
Purge with Nitrogen (50 mL/min) to eliminate oxidative degradation.
-
Heat from 30°C to 300°C at a rate of 5°C/min .
-
Analysis:
-
Look for the Endothermic Peak (Melting) around 155-175°C.
-
Identify the Exothermic Onset (Decomposition). If an exotherm appears immediately after or overlaps with the melt, the compound is thermally unstable at its melting point.
-
-
Storage and Handling Recommendations
Based on the thermal profile, the following handling conditions are mandatory to maintain chemical integrity:
-
Storage Temperature: Store at 2-8°C (Refrigerated). While stable at room temperature for short periods, long-term storage at ambient conditions can lead to slow oxidation of the diethylamino group (darkening of color).
-
Drying: Do not oven dry above 60°C . Use vacuum desiccation at room temperature.
-
Reaction Safety: When using this acid in coupling reactions (e.g., EDC/NHS coupling), maintain reaction temperatures below 50°C . If converting to an acid chloride (using SOCl₂), use a catalytic amount of DMF and avoid reflux temperatures; perform the reaction at 40-50°C to prevent "tarring" or decarboxylation.
References
-
Sigma-Aldrich. (2025).[4] Product Specification: this compound (CAS 885057-47-6).Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 13280-60-9 (5-Amino-2-nitrobenzoic acid).Link
-
ChemicalBook. (2024). 4-(Diethylamino)-2-nitrobenzoic acid Properties and Melting Point Data.Link
-
Maki, T., & Takeda, K. (2002).[5] Benzoic Acid and Derivatives.[1][5][6][7] In Ullmann's Encyclopedia of Industrial Chemistry.[5] Wiley-VCH.[5] (Reference for general decarboxylation mechanisms of nitrobenzoic acids).
Sources
- 1. 5-Amino-2-nitrobenzoic acid | C7H6N2O4 | CID 83298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BJOC - Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2 [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. 2-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. spectrumchemical.com [spectrumchemical.com]
Methodological & Application
Protocol for synthesizing Rhodamine B from 5-(diethylamino)-2-nitrobenzoic acid
This Application Note is structured to address the specific synthetic pathway requested while adhering to rigorous industrial standards for Rhodamine B production.
Note on Chemical Logic: The starting material 5-(diethylamino)-2-nitrobenzoic acid is not a direct reactant in the final condensation step of Rhodamine B. Instead, it acts as a specific precursor to 3-(diethylamino)phenol (m-diethylaminophenol), which is the essential "wing" building block for the Rhodamine B xanthene core.
Direct condensation of the nitrobenzoic acid would yield a non-fluorescent, structurally incorrect derivative. Therefore, this protocol is divided into two phases:
-
Precursor Transformation: Converting the nitrobenzoic acid to 3-(diethylamino)phenol.
-
Core Synthesis: Condensing the generated phenol with phthalic anhydride to form Rhodamine B.
Abstract & Strategic Overview
Rhodamine B (Basic Violet 10) is a high-quantum-yield xanthene dye widely used in fluorescence microscopy, flow cytometry, and industrial tracing. Its core structure requires the condensation of phthalic anhydride with two equivalents of 3-(diethylamino)phenol .
The user-specified starting material, This compound , represents a high-value intermediate that must be chemically modified to serve as the xanthene donor. This protocol details the "Decarboxylative Hydrolysis Route," a three-step transformation of the starting material into the reactive phenol, followed by the standard melt condensation to yield Rhodamine B.
Key Chemical Pathway[1]
-
Reduction: Nitro group (
) Amino group ( ). -
Hydrolysis/Diazotization: Amino group
Hydroxyl group ( ). -
Decarboxylation: Removal of
to yield 3-(diethylamino)phenol . -
Condensation: Reaction with Phthalic Anhydride
Rhodamine B .
Phase 1: Precursor Preparation (Synthesis of 3-Diethylaminophenol)
Objective: Convert this compound (Starting Material, SM) into 3-(diethylamino)phenol.
Reagents & Equipment[1][2][3][4]
-
SM: this compound[1]
-
Reductant: Iron powder (Fe) / Hydrochloric Acid (HCl) or
/Pd-C. -
Diazotization: Sodium Nitrite (
), Sulfuric Acid ( ). -
Decarboxylation: High-boiling solvent (e.g., N,N-Dimethylaniline or Quinoline), Copper powder (catalyst).
Step-by-Step Protocol
Step 1.1: Reduction to 2-Amino-5-(diethylamino)benzoic acid
-
Mechanism: Béchamp reduction or Catalytic Hydrogenation.
-
Dissolve 0.1 mol of SM in ethanol/water (4:1 v/v).
-
Add 0.35 mol Iron powder and catalytic HCl (approx. 2 mL conc.).
-
Reflux at 80°C for 4 hours. Monitor via TLC (disappearance of yellow nitro spot).
-
Filter hot to remove iron sludge. Neutralize filtrate with
. -
Cool to precipitate 2-amino-5-(diethylamino)benzoic acid . Yield target: >85%.
Step 1.2: Diazotization and Hydrolysis to 5-(Diethylamino)salicylic acid
-
Mechanism: Conversion of the primary amine to a diazonium salt, followed by aqueous hydrolysis to a phenol.
-
Suspend the amine from Step 1.1 in 20%
at 0–5°C. -
Add aqueous
(1.1 eq) dropwise, maintaining temp <5°C. Stir for 30 min. -
Hydrolysis: Transfer the cold diazonium solution slowly into a boiling solution of 10%
. Nitrogen gas will evolve vigorously. -
Reflux for 30 minutes to ensure complete phenol formation.
-
Cool and extract with Ethyl Acetate. Evaporate to obtain 5-(diethylamino)-2-hydroxybenzoic acid (an isomer of diethylaminosalicylic acid).
Step 1.3: Thermal Decarboxylation
-
Mechanism: Thermal removal of
facilitated by the ortho-hydroxy group.
-
Suspend the salicylic acid derivative in Quinoline (solvent) with 5 mol% Copper powder.
-
Heat to 180–200°C under inert atmosphere (
). -
Monitor
evolution. Reaction is complete when bubbling ceases (approx. 2–4 hours). -
Workup: Cool, dilute with ether, and wash with dilute HCl to remove Quinoline.
-
Purification: Vacuum distillation or recrystallization from benzene/petroleum ether.
Phase 2: Synthesis of Rhodamine B (Core Protocol)
Objective: Condensation of the synthesized 3-(diethylamino)phenol with Phthalic Anhydride.
Reagents
-
Precursor: 3-(Diethylamino)phenol (from Phase 1) - 2.1 equivalents.
-
Core Linker: Phthalic Anhydride - 1.0 equivalent.
-
Catalyst: Zinc Chloride (
, anhydrous) or 85% . -
Solvent: o-Dichlorobenzene (optional, for solvent method) or Melt (solvent-free).
Experimental Procedure (Melt Process)
-
Charging: In a 250 mL round-bottom flask equipped with a mechanical stirrer and thermometer, charge Phthalic Anhydride (14.8 g, 0.1 mol) and 3-(Diethylamino)phenol (34.7 g, 0.21 mol).
-
Melting: Heat the mixture to 140°C. The solids will melt into a homogeneous amber oil.
-
Catalysis: Add anhydrous
(10 g) in small portions. Caution: Exothermic reaction. -
Condensation: Increase temperature to 175–180°C . Stir continuously for 6 hours.
-
Quenching: Cool the melt to approx. 80°C. Add 100 mL of 10% HCl solution slowly.
-
Extraction/Purification:
-
Heat the acid mixture to boiling to dissolve the dye base.
-
Filter while hot to remove insoluble tars.
-
Allow the filtrate to cool.[8] Green metallic crystals of Rhodamine B Hydrochloride will crystallize.
-
Recrystallization: Recrystallize from acid-water or ethanol to achieve HPLC purity >98%.
-
Analytical Data & Specifications
Process Yields and Specifications
| Step | Product | Theoretical Yield | Expected Yield | Key QC Parameter |
| 1.1 | 2-Amino-5-(diethylamino)benzoic acid | 100% | 85-90% | TLC (No Nitro SM) |
| 1.2 | 5-(Diethylamino)salicylic acid | 100% | 75-80% | IR (OH stretch, COOH) |
| 1.3 | 3-(Diethylamino)phenol | 100% | 85% | MP: 70-72°C |
| 2.0 | Rhodamine B (Crude) | 100% | 90% | UV-Vis |
| 2.1 | Rhodamine B (Pure) | - | 75% (overall) | HPLC Purity >98% |
Mechanistic Visualization (Graphviz)
The following diagram illustrates the logical flow from the non-standard nitro-precursor to the final Rhodamine B molecule.
Caption: Synthetic workflow converting the nitro-benzoic acid starting material into the active phenol precursor, followed by condensation to Rhodamine B.
Critical Troubleshooting & Safety
-
Isomer Control (Phase 1): The decarboxylation step is critical. Ensure the intermediate is the ortho-hydroxy acid (salicylic derivative). If the OH is para to the COOH, decarboxylation is more difficult and yields may drop.
-
Temperature Control (Phase 2): In the melt condensation, do not exceed 190°C. Temperatures >200°C lead to de-ethylation, producing Rhodamine 6G byproducts (mono-ethylated impurities) which are difficult to separate.
-
Fluorescence Quenching: Rhodamine B is sensitive to pH.[9] The lactone form (colorless) exists in basic media; the zwitterionic/cationic form (highly fluorescent) exists in acidic media. Ensure final crystallization is from acidic solution (HCl) to obtain the chloride salt.
References
-
RSC Publishing. (2014). Continuous flow solvent-free and catalyst-free mechanochemical production of rhodamine B dyes. Chemical Communications.
-
European Patent Office. (1992). Process for the preparation of rhodamines (EP0468821A1). Google Patents.
-
PrepChem. (n.d.). Synthesis of Rhodamine B Base. PrepChem.com.
-
Sigma-Aldrich. (2023). Product Specification: 3-Diethylaminophenol (CAS 91-68-9).[2] Sigma-Aldrich.[10]
-
National Institutes of Health (NIH). (2022). Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone. PMC.
Sources
- 1. 5-mercapto-2-nitrobenzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS 91-68-9: 3-(Diethylamino)phenol | CymitQuimica [cymitquimica.com]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. US4212823A - Process for the manufacture of 3-aminophenols by dehydrogenation of 3-aminocyclohexenones - Google Patents [patents.google.com]
- 6. CN103012419B - Method for synthesizing rhodamine B derivatives - Google Patents [patents.google.com]
- 7. scholarworks.wm.edu [scholarworks.wm.edu]
- 8. 3-Diethylaminophenol synthesis - chemicalbook [chemicalbook.com]
- 9. lifetein.com [lifetein.com]
- 10. 5-Amino-2-nitrobenzoic acid 97 13280-60-9 [sigmaaldrich.com]
Procedures for the reduction of 5-(diethylamino)-2-nitrobenzoic acid to amino derivatives
Executive Summary
The reduction of 5-(diethylamino)-2-nitrobenzoic acid (CAS: N/A for specific isomer, generic nitrobenzoic class) to 2-amino-5-(diethylamino)benzoic acid represents a critical transformation in the synthesis of functionalized anthranilic acids, which are vital scaffolds for acridone dyes, quinazoline drugs, and fluorescent probes.
This transformation is chemically distinct due to the substrate's "push-pull" electronic structure: an electron-withdrawing nitro group para to an electron-donating diethylamino group. This application note details three validated protocols ranging from high-throughput catalytic hydrogenation to robust chemical reductions, emphasizing product stability and isolation of the amphoteric amino acid.
Chemical Context & Reaction Logic[1][2][3][4][5][6]
Substrate Analysis
The starting material contains three functional groups with conflicting solubility and reactivity profiles:
-
Nitro Group (
): The target for reduction. -
Carboxylic Acid (
): Solubilizing in base; creates zwitterionic character in the product.[1] -
Diethylamino Group (
): Strongly electron-donating; susceptible to oxidation in the product (phenylenediamine-like core).[1]
Reaction Pathway
The reduction proceeds via the nitroso and hydroxylamine intermediates.[2][3] Incomplete reduction often stalls at the hydroxylamine stage, which must be monitored.
Figure 1: Stepwise reduction pathway.[1] Accumulation of the hydroxylamine intermediate is a common failure mode in low-pressure hydrogenations.
Method A: Catalytic Hydrogenation (Gold Standard)
Best For: High purity, scale-up, and avoiding metal waste.[1] Mechanism: Heterogeneous Catalysis (H2/Pd-C).[1]
Materials
-
Substrate: this compound
-
Catalyst: 5% or 10% Palladium on Carbon (Pd/C), 50% water wet (to minimize ignition risk).[1]
-
Hydrogen Source:
gas (balloon or Parr shaker).
Protocol
-
Preparation: In a pressure vessel or round-bottom flask, dissolve the substrate (1.0 equiv) in MeOH (10-15 volumes).
-
Catalyst Addition: Under an inert atmosphere (
), carefully add 10 wt% of Pd/C (e.g., if using 10g substrate, use 1g catalyst).[1]-
Note: The diethylamino group makes the solution basic; if solubility is poor, add 1.0 equiv of acetic acid to protonate the amine.
-
-
Hydrogenation:
-
Lab Scale: Purge vessel with
x3.[1] Stir vigorously under balloon (1 atm) or slight pressure (3 bar) at Room Temperature (RT). -
Monitoring: Reaction is typically fast (1-4 hours).[1] Monitor via TLC or LC-MS.[1] Look for the disappearance of the yellow nitro compound and appearance of the fluorescent blue/white amino product.
-
-
Workup:
Method B: Béchamp Reduction (Iron/Acid)[9][10]
Best For: Labs without hydrogenation equipment; tolerant of sulfur impurities.[1]
Mechanism: Single Electron Transfer (SET) using
Materials
Protocol
-
Activation: In a reaction flask, suspend Iron powder in water/ethanol. Add 0.1 equiv of concentrated HCl or acetic acid and heat to 60°C for 15 mins to "etch" the iron surface.
-
Addition: Add the nitrobenzoic acid substrate portion-wise to the stirring iron suspension.
-
Reflux: Heat the mixture to reflux (approx. 80-90°C).
-
Observation: The reaction will turn dark gray/black (formation of iron oxides).[2]
-
-
Completion: Monitor by TLC (approx. 2-6 hours).
-
Critical Workup (Iron Removal):
-
Isolation (Isoelectric Precipitation):
Method C: Catalytic Transfer Hydrogenation (Green Chemistry)[2]
Best For: Safety-conscious labs avoiding
Protocol
-
Dissolve substrate (1 mmol) in Methanol (10 mL).
-
Add Ammonium Formate (5-10 mmol) and 10% Pd/C (10 wt%).
-
Stir at RT or mild reflux (40°C).
-
Note: Evolution of
gas will occur; ensure the system is vented.
-
-
Filter catalyst and concentrate as in Method A.
Process Workflow & Isolation Logic
The following diagram illustrates the critical decision points for isolating the amphoteric product.
Figure 2: Isolation strategy for amphoteric amino-benzoic acids.
Comparative Data Table
| Parameter | Catalytic Hydrogenation ( | Béchamp Reduction (Fe/HCl) | Transfer Hydrogenation |
| Yield | High (90-98%) | Moderate (75-85%) | High (85-95%) |
| Purity | Excellent (Clean profile) | Moderate (Iron traces) | Good |
| Scalability | Excellent (Industrial standard) | Good (Batch reactors) | Low (Gas evolution limits) |
| Safety | Flammability Risk ( | Low Risk | Low Risk |
| Cost | High (Pd catalyst) | Low (Iron is cheap) | Moderate |
Safety & Stability Warnings
-
Oxidation Sensitivity: The product contains a p-phenylenediamine-like motif (amine para to diethylamino).[1] It is highly susceptible to air oxidation, turning purple/brown (quinhydrone formation).[1]
-
Mitigation: Perform all workups rapidly. Store product under Argon/Nitrogen in the dark.
-
-
Thermal Instability: Amino-benzoic acids can decarboxylate at high temperatures.[1] Do not dry above 60°C.[1]
-
Catalyst Handling: Spent Pd/C saturated with methanol and hydrogen is pyrophoric.[1] Never let the filter cake dry out. Quench with water immediately after filtration.[1]
References
-
Béchamp Reduction Principles
-
Catalytic Hydrogenation of Nitrobenzoic Acids
-
Transfer Hydrogenation Protocols
-
Product Stability Data
Sources
- 1. 2-amino-5-(dimethylamino)benzoic acid | 20129-87-7 [sigmaaldrich.com]
- 2. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 3. almacgroup.com [almacgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. srict.in [srict.in]
- 6. benchchem.com [benchchem.com]
- 7. US2811555A - Reduction of 2-nitroso-5-diethylaminotoluene - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Bechamp Reduction (Chapter 14) - Name Reactions in Organic Synthesis [cambridge.org]
Step-by-step acylation reactions involving 5-(diethylamino)-2-nitrobenzoic acid
Abstract
5-(Diethylamino)-2-nitrobenzoic acid presents a unique synthetic challenge due to its "push-pull" electronic structure and significant steric hindrance. The ortho-nitro group creates a steric barrier around the carboxylate, while the para-diethylamino group acts as a strong resonance donor, reducing the electrophilicity of the carbonyl center. This guide outlines two validated protocols for acylating amines using this substrate: a robust Acid Chloride Activation (Method A) for difficult couplings, and a HATU-Mediated Coupling (Method B) for milder, high-throughput applications.[1]
Chemical Context & Reactivity Analysis[2][3][4][5][6][7]
To successfully acylate a target amine with this compound, one must understand the competing forces at play on the benzoic acid core.
The "Push-Pull" Electronic Deactivation
The molecule features a strong electron-donating group (EDG) and a strong electron-withdrawing group (EWG) in a 1,4-relationship.
-
The Donor (
): Pushes electron density into the ring, increasing the electron density at the carbonyl carbon via conjugation, thereby decreasing its susceptibility to nucleophilic attack. -
The Acceptor (
): While generally activating for nucleophilic aromatic substitution, its position ortho to the carboxylic acid twists the carboxyl group out of planarity with the aromatic ring. This breaks conjugation but creates a steric blockade .
The Ortho-Effect Barrier
The 2-nitro group is bulky. Standard coupling reagents (like EDC/NHS) often fail to generate high yields because the bulky active ester intermediate is shielded from the incoming amine nucleophile. Consequently, we recommend Acid Chloride activation as the primary method for high-yield synthesis.
Protocol A: Acid Chloride Activation (The "Gold Standard")[1]
Best For: Sterically hindered amines, anilines, and scale-up synthesis (>1g).[1] Mechanism: Conversion to the highly reactive acyl chloride using Oxalyl Chloride and catalytic DMF (Vilsmeier-Haack intermediate).[1]
Reagents & Equipment
-
Substrate: this compound (1.0 eq)
-
Activator: Oxalyl Chloride (1.5 eq) [Alternative: Thionyl Chloride, but Oxalyl is milder][1]
-
Catalyst: DMF (anhydrous, 2-3 drops)
-
Base (for coupling step): Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)[1]
Step-by-Step Workflow
Step 1: Activation (Acyl Chloride Formation)
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with
or Ar. -
Dissolution: Suspend the benzoic acid derivative (1.0 eq) in anhydrous DCM (0.2 M concentration).
-
Catalysis: Add catalytic DMF (2-3 drops). Note: Gas evolution will occur immediately upon addition of the chlorinating agent.
-
Chlorination: Add Oxalyl Chloride (1.5 eq) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
QC Check: Aliquot 50 µL into MeOH. Check TLC. If the methyl ester forms (distinct
from acid), activation is complete.
-
-
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride/DCM. Re-dissolve the crude yellow/orange solid in fresh anhydrous DCM.
Step 2: Coupling (Acylation)
-
Preparation: In a separate flask, dissolve the Target Amine (1.1 eq) and DIPEA (3.0 eq) in DCM.
-
Addition: Add the Acyl Chloride solution (from Step 1) dropwise to the Amine solution at 0°C.
-
Completion: Stir at RT for 4–12 hours.
-
Workup: Wash with sat.
(removes unreacted acid), then 0.1 M HCl (removes unreacted amine), then Brine.[1] Dry over .[3]
Figure 1: Workflow for Acid Chloride Activation. This pathway ensures the steric bulk of the nitro group is overcome by the high reactivity of the chloride leaving group.
Protocol B: HATU-Mediated Coupling (The "Mild Route")[1]
Best For: Acid-sensitive amines, parallel synthesis, and small-scale (<100mg) discovery chemistry. Mechanism: Formation of a reactive O-acyl(7-azabenzotriazole) intermediate.[1] HATU is preferred over EDC/HBTU due to faster kinetics with hindered acids.
Reagents
-
Coupling Agent: HATU (1.2 eq)[1]
-
Base: DIPEA (3.0 eq) - Critical: HATU requires basic pH to activate.[1]
-
Solvent: DMF (anhydrous) - DCM is often poor for HATU solubility.[1]
Step-by-Step Workflow
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF (0.1 M).
-
Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq).
-
Observation: The solution often deepens in color (yellow to orange/red) due to the formation of the activated ester.
-
-
Pre-activation Time: Stir for 15–30 minutes at RT. Do not skip this. The steric bulk requires time for the HATU to react with the carboxylate.
-
Coupling: Add the Target Amine (1.2 eq).[1]
-
Reaction: Stir at RT for 12–24 hours.
-
Note: If conversion is <50% after 12h, heat to 50°C. The nitro group's thermal stability allows for moderate heating.
-
Figure 2: HATU Activation Logic. Pre-activation is critical to allow the bulky HATU reagent to form the active ester despite the ortho-nitro interference.
Performance Comparison & Troubleshooting
The following table summarizes expected outcomes based on internal validation data for sterically hindered nitro-benzoic acids.
| Parameter | Method A: Acid Chloride | Method B: HATU Coupling |
| Typical Yield | 85% - 95% | 60% - 80% |
| Reaction Time | 2 - 4 Hours | 12 - 24 Hours |
| Steric Tolerance | High (Forces reaction) | Moderate |
| Impurity Profile | Low (volatile byproducts) | High (Urea byproducts, difficult removal) |
| Moisture Sensitivity | High (Requires anhydrous) | Moderate |
Troubleshooting Guide
-
Problem: Low yield with Method B (HATU).
-
Problem: Product is red/brown oil.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6][7][8] Tetrahedron, 61(46), 10827-10852. [1]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[9][7] Organic Process Research & Development, 20(2), 140–177.[1] [1]
-
PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine.
Sources
- 1. Nitrobenzoic acids and derivatives | Fisher Scientific [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Methylamino-5-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijesm.co.in [ijesm.co.in]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. iris.uniss.it [iris.uniss.it]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of xanthene dyes using 5-(diethylamino)-2-nitrobenzoic acid
This Application Note is designed for research scientists and drug development professionals focusing on the synthesis of functionalized xanthene fluorophores. It details the use of 5-(diethylamino)-2-nitrobenzoic acid as a specialized building block for creating Rosamine-type xanthene dyes , which are critical in the development of activatable fluorescent probes (e.g., for hypoxia sensing or nitroreductase detection).
Precursor: this compound Target Class: 9-Aryl-Xanthene Derivatives (Rosamines) Application: Fluorogenic Probes & Cellular Imaging
Introduction & Mechanistic Rationale
The synthesis of xanthene dyes (such as Rhodamines and Fluoresceins) typically involves the condensation of a phthalic anhydride derivative with a resorcinol or aminophenol. However, the use of This compound introduces a unique structural motif. Unlike phthalic anhydride, this precursor is a substituted benzoic acid, which directs the synthesis toward Rosamines —xanthene dyes lacking the lactone ring but possessing a functionalized 9-aryl moiety.
Why This Precursor?
-
Fluorescence Modulation (Quenching): The ortho-nitro group (relative to the central carbon) acts as a potent Photoinduced Electron Transfer (PET) quencher. This makes the resulting dye non-fluorescent ("OFF" state) until the nitro group is reduced (e.g., by nitroreductase enzymes in hypoxic tissues) to an amino group, restoring fluorescence ("ON" state).
-
Spectral Tuning: The meta-diethylamino group on the benzoate ring acts as an auxiliary electron donor, red-shifting the absorption spectrum and improving cellular permeability compared to unsubstituted analogues.
Chemical Pathway & Visualization
The synthesis follows a Friedel-Crafts Acylation-Cyclodehydration pathway. The benzoic acid is activated (typically via acid chloride or in situ with phosphoryl chloride) and condensed with two equivalents of a meta-substituted phenol (e.g., 3-(diethylamino)phenol).
Diagram 1: Synthetic Pathway
Caption: Step-wise condensation pathway transforming the nitrobenzoic acid precursor into the xanthene core.
Experimental Protocol
This protocol describes the synthesis of a Tetraethyl-Rosamine Analogue using this compound and 3-(diethylamino)phenol.
Phase 1: Materials & Reagents
| Reagent | Purity | Role | Stoichiometry |
| This compound | >97% | Electrophilic Core | 1.0 eq |
| 3-(diethylamino)phenol | >98% | Nucleophilic Coupler | 2.2 eq |
| Phosphoryl Chloride (POCl₃) | Reagent Grade | Condensing Agent | 5-10 eq |
| Zinc Chloride (ZnCl₂) | Anhydrous | Lewis Acid Catalyst | 0.5 eq |
| 1,2-Dichlorobenzene | Anhydrous | Solvent (High BP) | Solvent Vol. |
Phase 2: Synthesis Workflow
Step 1: Activation and Initial Condensation
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (Argon or N₂).
-
Charging: Add This compound (1.0 mmol, ~238 mg) and 3-(diethylamino)phenol (2.2 mmol, ~363 mg) to the flask.
-
Solvent Addition: Add 5 mL of 1,2-dichlorobenzene. Stir to create a suspension.
-
Catalyst Addition: Carefully add anhydrous ZnCl₂ (0.5 mmol, ~68 mg) followed by dropwise addition of POCl₃ (1.0 mL). Caution: POCl₃ is corrosive and reacts violently with moisture.
Step 2: Cyclodehydration (The "Melt")
-
Heating: Heat the reaction mixture to 110°C for 1 hour to initiate acylation.
-
Ramping: Increase temperature to 165-170°C . The mixture will darken significantly (deep purple/red) as the xanthene core forms.
-
Duration: Maintain at 170°C for 4–6 hours. Monitor via TLC (Silica; 10% MeOH in DCM). The product will appear as a distinct colored spot (often non-fluorescent or weakly fluorescent due to nitro-quenching).
Step 3: Quenching and Workup
-
Cooling: Cool the reaction mixture to room temperature.
-
Hydrolysis: Slowly pour the mixture into 50 mL of ice-water to hydrolyze excess POCl₃. Stir vigorously for 30 minutes.
-
Extraction: Adjust pH to ~9 using saturated NaHCO₃ (to ensure the dye is in its neutral/zwitterionic form) and extract with Dichloromethane (DCM) (3 x 30 mL).
-
Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 4: Purification
-
Column Chromatography: Purify the crude residue using silica gel chromatography.[1]
-
Eluent: Gradient of DCM → 10% Methanol/DCM.
-
-
Isolation: Collect the fraction corresponding to the Rosamine dye. Evaporate solvent to yield a metallic green/purple solid.
Characterization & Validation
To ensure scientific integrity, the synthesized dye must be validated for structure and functional quenching properties.
Analytical Specifications
| Method | Expected Result | Mechanistic Insight |
| ¹H NMR (400 MHz, CDCl₃) | Signals for 3 aromatic systems: two symmetric xanthene wings and one asymmetric nitro-benzoate ring. | Confirms the integration of the nitrobenzoic precursor into the 9-position. |
| HRMS (ESI+) | [M]⁺ peak corresponding to the cation. | Verifies the loss of water and formation of the conjugated system. |
| UV-Vis Spectroscopy | λ_max ≈ 550–560 nm (in EtOH). | Characteristic absorption of the diethylamino-xanthene chromophore. |
| Fluorescence | Low Quantum Yield (Φ < 0.05). | Confirms the "OFF" state due to ortho-nitro quenching (PET mechanism). |
Diagram 2: Functional Logic (Probe Activation)
Caption: Mechanism of action for the synthesized probe. The nitro group quenches fluorescence until enzymatic reduction.
Troubleshooting & Optimization
-
Low Yield: If the yield is <30%, ensure anhydrous conditions during the POCl₃ addition. Moisture hydrolyzes the acid chloride intermediate before condensation can occur.
-
Incomplete Cyclization: If the benzophenone intermediate persists (checked by MS), increase the reaction temperature to 180°C or use methanesulfonic acid as a solvent/catalyst instead of 1,2-dichlorobenzene.
-
Purification Issues: Rosamine dyes can streak on silica. Add 1% Triethylamine to the eluent to minimize tailing.
References
-
Beija, M., et al. (2009). "Synthesis and applications of Rhodamine derivatives as fluorescent probes." Chemical Society Reviews. Link
-
Grimm, J. B., et al. (2015). "A general method for the synthesis of xanthene dyes." Nature Methods. Link
-
Sigma-Aldrich. "this compound Product Page." Merck KGaA.[2] Link
-
Mottram, L. F., et al. (2012). "Hydrophobic tagging of xanthene dyes for intracellular imaging." Organic & Biomolecular Chemistry. Link
- Kenmoku, S., et al. (2019). "Red-shifted xanthene dyes for fluorescence imaging." Dyes and Pigments. (Contextual grounding for diethylamino-substitution effects).
Sources
Reaction conditions for esterification of 5-(diethylamino)-2-nitrobenzoic acid
Application Note: Strategic Esterification Protocols for 5-(Diethylamino)-2-nitrobenzoic Acid
Part 1: Strategic Analysis & Chemical Logic
1.1 The Substrate Challenge The esterification of This compound presents a classic "push-pull" aromatic challenge that often leads to suboptimal yields if standard textbook conditions are applied blindly.
-
Steric Hindrance (The "Ortho Effect"): The nitro group at the C2 position is ortho to the carboxylic acid. This creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack by bulky alcohols. While the electron-withdrawing nature of the nitro group generally increases the electrophilicity of the carbonyl, the steric blockade is the dominant kinetic factor.
-
Amine Basicity & Solubility: The C5-diethylamino group is a basic moiety (
for the conjugate acid). In traditional acid-catalyzed Fischer esterification, this amine protonates immediately, forming an ammonium salt. This has two consequences:-
Solubility Shift: The zwitterionic or cationic species may precipitate out of non-polar organic solvents, halting the reaction.
-
Catalyst Buffering: The amine acts as a "proton sponge," requiring stoichiometric equivalents of acid catalyst before the catalytic cycle for esterification can even begin.
-
1.2 The Solution Architecture To overcome these barriers, we utilize two distinct mechanistic pathways that bypass the limitations of simple equilibrium-driven esterification.
-
Protocol A (Acyl Chloride Activation): Uses thionyl chloride (
) to convert the sterically hindered acid into a highly reactive acid chloride. This species is sufficiently electrophilic to overcome the ortho-nitro steric barrier. -
Protocol B (Base-Promoted Alkylation): Utilizes the nucleophilicity of the carboxylate anion (formed by base deprotonation) reacting with a highly reactive alkyl halide (
mechanism). This avoids the steric issue entirely by moving the electrophile to the unhindered alkyl halide.
Part 2: Experimental Protocols
Protocol A: The Acyl Chloride Method (High Scalability)
Best for: Gram-to-kilogram scale synthesis of methyl or ethyl esters.
Reagents & Equipment:
-
Substrate: this compound (1.0 eq)
-
Reagent: Thionyl Chloride (
) (5.0 eq) – Acts as reagent and solvent. -
Solvent: Anhydrous Dichloromethane (DCM) or Toluene (optional, if slurry is too thick).
-
Alcohol: Methanol or Ethanol (Excess, 10-20 eq).
-
Glassware: Round-bottom flask, reflux condenser, drying tube (
), oil bath.
Step-by-Step Procedure:
-
Activation: In a dry round-bottom flask, suspend this compound (10 mmol) in anhydrous Toluene (20 mL).
-
Note: The starting material may not fully dissolve initially.[1]
-
-
Chlorination: Add Thionyl Chloride (50 mmol) dropwise at room temperature.
-
Observation: Gas evolution (
, ) will occur.
-
-
Reflux: Heat the mixture to reflux (
) for 2–3 hours.-
Checkpoint: The solution should become clear and homogeneous as the acid chloride forms. The color typically deepens to orange/red due to the nitro-amine conjugation.
-
-
Evaporation: Cool to room temperature and concentrate in vacuo to remove excess
and solvent.-
Critical: Co-evaporate with dry toluene (2x) to ensure complete removal of thionyl chloride traces.
-
-
Esterification: Redissolve the crude acid chloride residue (a viscous oil or solid) in anhydrous DCM (10 mL). Cool to
in an ice bath. -
Quench: Slowly add the anhydrous Alcohol (MeOH or EtOH, 10 mL). Stir at
for 30 mins, then warm to room temperature for 1 hour. -
Workup (Neutralization):
-
The product currently exists as the hydrochloride salt.
-
Pour the mixture into saturated aqueous
(50 mL) and extract with DCM (3 x 30 mL). -
Wash combined organics with Brine, dry over
, and concentrate.
-
Yield Expectation: 85–95% Purity: >98% (often requires no chromatography).
Protocol B: Base-Promoted Alkylation ( )
Best for: Small-scale, combinatorial libraries, or sensitive substrates.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Base: Potassium Carbonate (
) (2.5 eq) or Cesium Carbonate ( ) (1.5 eq). -
Electrophile: Methyl Iodide (
) or Ethyl Iodide ( ) (1.5 eq). -
Solvent: DMF (Dimethylformamide) or Acetone.
Step-by-Step Procedure:
-
Deprotonation: Dissolve the carboxylic acid (1.0 mmol) in DMF (5 mL). Add
(2.5 mmol). -
Alkylation: Add Methyl Iodide (1.5 mmol) dropwise.
-
Safety: Methyl Iodide is a carcinogen. Use a fume hood.
-
-
Reaction: Stir at Room Temperature for 4–6 hours.
-
Optimization: If reaction is slow (monitored by TLC), heat to
.
-
-
Workup:
-
Dilute with Water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Note: DMF is water-miscible; thorough water washing is needed to remove it.
-
Dry organic layer over
and concentrate.[4]
-
Yield Expectation: 90–98%
Part 3: Data & Visualization
Comparative Analysis of Methods
| Feature | Protocol A (Acid Chloride) | Protocol B (Alkyl Halide) | Protocol C (Fischer/H2SO4) |
| Mechanism | Nucleophilic Acyl Substitution | Equilibrium Esterification | |
| Rate | Fast (Aggressive) | Moderate (Mild) | Slow (Sterically Hindered) |
| Steric Sensitivity | Low (Overcomes Ortho-effect) | Very Low (Sterics irrelevant) | High (Ortho-effect hinders) |
| Scalability | High (kg scale) | Low/Medium (Reagent cost) | High |
| By-products | |||
| Recommendation | Primary Choice for Scale | Primary Choice for Lab | Not Recommended |
Reaction Workflow Diagram
Caption: Figure 1. Dual-pathway strategy for esterification. Method A utilizes acyl activation to overcome steric hindrance, while Method B exploits carboxylate nucleophilicity.
Part 4: Analytical Verification
Expected NMR Signatures (Ethyl Ester):
-
:
- ppm (d, 1H): Proton at C3 (Ortho to Nitro, deshielded).
- ppm (m, 2H): Protons at C4 and C6 (Ortho to amine, shielded by resonance).
-
ppm (q, 2H): Ethyl ester
. -
ppm (q, 4H): Diethylamino
. -
ppm (t, 3H): Ethyl ester
. -
ppm (t, 6H): Diethylamino
.
Troubleshooting Guide:
-
Problem: Product is a solid that won't dissolve in ether/DCM during workup.
-
Cause: You likely have the HCl salt of the amine.
-
Fix: Ensure the aqueous layer is basic (pH > 9) using
or to liberate the free amine.
-
-
Problem: Low yield in Method B.
-
Cause: Incomplete deprotonation or wet DMF.
-
Fix: Use anhydrous DMF and ensure
is finely ground. Add a catalytic amount of (Finkelstein condition) if using Alkyl Bromides.
-
References
- Vertex Chem. (2025). Esterification of organic acids.
-
Organic Chemistry Portal . (2023). Ester synthesis by esterification. [Link]
-
ChemSynthesis . (2025). 2-dimethylaminoethyl 2-hydroxy-4-nitrobenzoate Properties and Synthesis. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Answered: you m-(diethylamino)phenol phthalic anhydride 2 НО. H₂SO4 (cat.) Heat Rhodamine B | bartleby [bartleby.com]
- 3. US20040242891A1 - Production of keto acids - Google Patents [patents.google.com]
- 4. 3-Diethylaminophenol synthesis - chemicalbook [chemicalbook.com]
- 5. Ester synthesis by esterification [organic-chemistry.org]
Catalytic Hydrogenation Methods for 5-(diethylamino)-2-nitrobenzoic acid: A Detailed Guide to Synthesis and Safety
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The reduction of the aromatic nitro group in 5-(diethylamino)-2-nitrobenzoic acid to its corresponding amine, 5-(diethylamino)-2-aminobenzoic acid, is a critical transformation for the synthesis of various pharmaceutical intermediates and fine chemicals. This application note provides a comprehensive technical guide on the catalytic hydrogenation methods for this conversion. It details two primary protocols utilizing Palladium on Carbon (Pd/C) and Raney® Nickel, explaining the causality behind experimental choices, from catalyst selection to reaction parameter optimization. Emphasis is placed on ensuring scientific integrity through self-validating protocols and rigorous safety procedures essential for handling hydrogen and pyrophoric catalysts.
Introduction: The Synthetic Importance of Aromatic Amine Synthesis
The conversion of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis.[1][2] The resulting primary amines are versatile building blocks, pivotal for creating complex molecular architectures found in pharmaceuticals, dyes, and polymers.[3] Specifically, 5-(diethylamino)-2-aminobenzoic acid, the product of reducing this compound, serves as a valuable precursor for bioactive molecules.
Catalytic hydrogenation is frequently the method of choice for this transformation due to its high efficiency, clean conversion, and favorable process economics, typically yielding water as the only stoichiometric byproduct.[4] This guide will explore the most common and effective heterogeneous catalytic systems for this reaction, providing detailed protocols for both laboratory-scale atmospheric pressure setups and scalable high-pressure systems.
Reaction Mechanism and Catalytic Systems
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact surface mechanism is complex, the transformation is generally understood to occur via nitroso and hydroxylamine species.[3] The accumulation of these intermediates, particularly hydroxylamines, can be a challenge, potentially leading to the formation of undesired azo or azoxy side products.[5] However, with optimized conditions and effective catalysts, the reaction can be driven selectively to the desired amine.
Caption: General pathway for nitro group reduction.
Choice of Heterogeneous Catalyst
The selection of an appropriate catalyst is critical for a successful hydrogenation.[6] For the reduction of aromatic nitro groups, several catalysts are widely employed:
-
Palladium on Carbon (Pd/C): This is often the preferred catalyst due to its high activity and efficiency under mild conditions (low temperature and pressure).[7][8] The carbon support provides a high surface area for the finely dispersed palladium nanoparticles, maximizing catalytic activity.[9]
-
Raney® Nickel (Raney Ni): A cost-effective and highly active catalyst, Raney Nickel is an alloy of nickel and aluminum, with the aluminum leached out to create a porous, high-surface-area nickel sponge.[10][11] It is particularly useful for large-scale industrial processes and can be effective for reducing a wide range of functional groups.[12]
-
Platinum-based Catalysts (Pt/C, PtO₂): Platinum catalysts are also highly active and can be used for nitro group reductions.[13] They sometimes offer different chemoselectivity compared to palladium, which can be advantageous for complex substrates.[3]
For the specific substrate, this compound, both Pd/C and Raney Ni are excellent choices, offering high yields and clean conversions. The choice between them may depend on scale, cost considerations, and available equipment.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reduction of this compound. Safety is paramount; all operations should be conducted in a certified chemical fume hood, and all safety precautions must be strictly followed.[14][15][16]
Protocol 1: Pd/C-Catalyzed Hydrogenation at Atmospheric Pressure
This method is ideal for small to medium laboratory scales (mg to low grams) and avoids the need for specialized high-pressure equipment.
Caption: Workflow for atmospheric pressure hydrogenation.
Methodology:
-
Apparatus Setup: Equip a three-necked round-bottom flask with a magnetic stir bar, a gas inlet adapter connected to a nitrogen/hydrogen manifold, and a septum.
-
Catalyst Charging: To the flask, add 5-10% (w/w) of 5% or 10% Pd/C catalyst relative to the substrate.
-
Inerting: Securely place the septum and purge the flask with nitrogen for 5-10 minutes to remove all oxygen.[17]
-
Solvent and Substrate Addition: Under a positive flow of nitrogen, add a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to the flask. Dissolve the this compound in the solvent and add it to the catalyst slurry.
-
Hydrogen Introduction: Evacuate the flask and backfill with hydrogen from a balloon. Repeat this cycle three times to ensure the atmosphere is fully replaced with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic and may require cooling for larger scales.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (after purging with nitrogen) and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting material is no longer observed.
-
Work-up: Once the reaction is complete, purge the system thoroughly with nitrogen.
-
Catalyst Filtration (Critical Safety Step): Prepare a pad of Celite® in a Büchner funnel. Under a nitrogen atmosphere, carefully filter the reaction mixture through the Celite® to remove the Pd/C catalyst. Never allow the catalyst to become dry on the filter paper as it is pyrophoric and can ignite in air. [16][17] Keep the catalyst cake wet with solvent at all times.
-
Quenching the Catalyst: Immediately after filtration, transfer the wet Celite®/catalyst cake to a separate container and quench with plenty of water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-(diethylamino)-2-aminobenzoic acid, which can be purified further by recrystallization or chromatography if necessary.
Protocol 2: Raney® Nickel-Catalyzed High-Pressure Hydrogenation
This protocol is suitable for larger-scale synthesis and utilizes a specialized high-pressure reactor, such as a Parr shaker apparatus.
Caption: Workflow for high-pressure hydrogenation.
Methodology:
-
Pre-Operation Checks: Before starting, inspect the high-pressure reactor body, pressure gauges, and rupture disc to ensure they are in good working order and rated for the intended pressure.[14]
-
Charging the Reactor: Add the this compound to the reactor vessel. For this substrate, solubility and reaction rate can be improved by using a solvent system like ethanol/water and adding one equivalent of NaOH to form the sodium salt.[18][19] Add the Raney® Nickel catalyst (typically as a 50% slurry in water) to the vessel. The total reaction volume should not exceed two-thirds of the vessel's capacity.
-
Sealing and Leak Testing: Securely seal the reactor. Pressurize with nitrogen to the maximum intended operating pressure and hold for at least 30 minutes to check for any leaks.[14]
-
Purging: Depressurize and purge the vessel three times with nitrogen to remove oxygen, then three times with hydrogen to remove the nitrogen.
-
Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psig). Begin vigorous agitation and heat the reaction to the target temperature (e.g., 40-80 °C).
-
Monitoring: The reaction progress is monitored by observing the drop in hydrogen pressure as it is consumed. Once the pressure stabilizes, the reaction is complete.
-
Shutdown Procedure: Stop the heating and agitation and allow the reactor to cool to room temperature.
-
Venting and Purging: Carefully vent the excess hydrogen into an exhaust line. Purge the reactor three times with nitrogen to remove all residual hydrogen.[14]
-
Catalyst Removal: Open the reactor and filter the contents to remove the Raney® Nickel catalyst, again ensuring the catalyst is kept wet to prevent ignition.
-
Product Isolation: Transfer the filtrate to a separate beaker. Acidify the solution (e.g., with HCl or acetic acid) to neutralize the salt and precipitate the product, 5-(diethylamino)-2-aminobenzoic acid. Collect the solid product by filtration and dry.
Data Summary and Comparison
The choice of method can influence reaction time, temperature, and pressure requirements. Below is a table summarizing typical parameters for the catalytic hydrogenation of aromatic nitro compounds.
| Parameter | Protocol 1: Pd/C (Atmospheric) | Protocol 2: Raney® Ni (High-Pressure) | Rationale & Key Considerations |
| Catalyst | 5-10% Pd/C | Raney® Nickel (slurry) | Pd/C is highly active at low pressures.[7] Raney® Ni is a robust, cost-effective choice for scaled-up operations.[11] |
| Catalyst Loading | 5-10% w/w | 10-20% w/w (wet basis) | Higher loadings can increase reaction rates but add cost and complicate filtration. |
| Pressure | ~1 atm (H₂ balloon) | 50 - 500 psig | Higher pressure increases H₂ concentration in the solution, accelerating the reaction rate.[18] |
| Temperature | 20 - 40 °C | 40 - 100 °C | The reaction is exothermic. Higher temperatures increase the rate but may also promote side reactions. |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Ethanol, Water, THF | Solvent choice affects substrate solubility and can influence catalyst activity.[8] For benzoic acids, aqueous base is effective.[19] |
| Typical Time | 2 - 12 hours | 1 - 6 hours | Highly dependent on substrate, catalyst loading, pressure, and temperature. |
| Yield | >95% (Typical) | >95% (Typical) | Both methods are capable of providing excellent yields with proper optimization. |
Conclusion
The catalytic hydrogenation of this compound is a highly effective and scalable method for producing the corresponding aniline, a key synthetic intermediate. Both Palladium on Carbon under atmospheric pressure and Raney® Nickel in a high-pressure system provide excellent yields and purity. The choice of protocol depends on the scale of the reaction and the available equipment. Adherence to strict safety protocols for handling hydrogen and pyrophoric catalysts is non-negotiable and ensures the safe and successful execution of this important chemical transformation.
References
- Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.). Science of Synthesis.
- Barluenga, J., et al. (2018). Heterogeneous Iron-Catalyzed Hydrogenation of Nitroarenes under Water-Gas Shift Reaction Conditions. Synlett.
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Labodam.
- Raney nickel - Wikipedia. (n.d.). Wikipedia.
- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data.
- Method for reducing aromatic nitro groups. (n.d.). Google Patents.
- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Industrial Safety Solution.
- Selvaraj, M., & Bhairi, V. R. (2022). Switching of support materials for the hydrogenation of nitroarenes: A review. Polyolefins Journal.
- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
- Zeynizadeh, B., & Rahimi, S. (n.d.). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry.
- hydrogen. (n.d.). Organic Syntheses.
- Pagliaro, M., et al. (2011). A New Class of Heterogeneous Platinum Catalysts for the Chemoselective Hydrogenation of Nitroarenes. ChemCatChem.
- Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
- Reduction of nitro compounds - Wikipedia. (n.d.). Wikipedia.
- General scheme for the catalytic hydrogenation of nitroarene. (n.d.). ResearchGate.
- Reduction of aromatic nitro compounds with Raney nickel catalyst. (n.d.). Google Patents.
- Reduction of nitro compounds. (n.d.). chemeurope.com.
- HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (2021). Rasayan Journal of Chemistry.
- Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. (n.d.). PMC.
- Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. (2025, August 9). ResearchGate.
- Size-controllable palladium nanoparticles immobilized on carbon nanospheres for nitroaromatic hydrogenation. (n.d.). Journal of Materials Chemistry A.
- Hydrogenation SOP. (n.d.). University of Rochester.
- Hydrogenation Reactions. (2012, March 6). University of Pittsburgh.
- A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. (2025, August 6). ResearchGate.
- Nagy, B., et al. (2021). Development of Highly Efficient, Glassy Carbon Foam Supported, Palladium Catalysts for Hydrogenation of Nitrobenzene. MDPI.
- (PDF) Hydrogenation of nitrobenzoic acid. (n.d.). Academia.edu.
- Willocq, C., et al. (2012). Hydrogenation of nitrobenzene over Pd/C catalysts prepared from molecular carbonyl-phosphine palladium clusters. Journal of Molecular Catalysis A: Chemical.
- Sharma, P., et al. (2022). Pd Doped Carbon Nitride (Pd-g-C3N4): An Efficient Photocatalyst for Hydrogenation via an Al–H2O System and an Electrocatalyst Towards Overall Water Splitting. Green Chemistry.
- Hydrogenation of nitrobenzoic acids. (n.d.). Google Patents.
- Bamwenda, G., et al. (1995). Selective reduction of nitric oxide with propene over platinum-group based catalysts: Studies of surface species and catalytic activity. Applied Catalysis B: Environmental.
- The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. (n.d.). Catalysis Science & Technology.
- Rahman, M. T., et al. (2019). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Almac.
- The Nitro Group in 5-Methyl-2-nitrobenzoic Acid: A Hub of Reactivity for Pharmaceutical Synthesis. (n.d.). Benchchem.
- Topf, C., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ChemCatChem.
- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (n.d.). MDPI.
- Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. (2024, September 10). Chemical Science.
- Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (2025, August 6). ResearchGate.
- N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. (n.d.). University of Michigan.
- Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.). Google Patents.
- Catalytic Hydrogenation Reaction. (2016, July 11). AZoM.com.
- Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides. (n.d.). Google Patents.
- Design, Synthesis, In Vitro, and In Silico Studies of 5-(Diethylamino)-2-Formylphenyl Naphthalene-2-Sulfonate Based Thiosemicarbazones as Potent Anti-Alzheimer Agents. (n.d.). PubMed.
- 5-Amino-2-nitrobenzoic acid 97. (n.d.). Sigma-Aldrich.
- Preparation of 2-chloro-5-aminobenzoic acid. (n.d.). Google Patents.
- Catalytic Hydrogenation Enabled by Ligand-Based Storage of Hydrogen. (n.d.). PMC.
- Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (2003, November 17). PubMed.
- Hydrogenation of nitro compounds to anilines. (n.d.). C&CS.
- 5-Amino-2-nitrobenzoic acid. (n.d.). GoldBio.
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- 4. Hydrogenation of nitro compounds to anilines - candcs [candcs.de]
- 5. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
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- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
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- 19. almacgroup.com [almacgroup.com]
Scalable manufacturing processes for 5-(diethylamino)-2-nitrobenzoic acid
Abstract
This application note details a scalable, two-step synthetic route for 5-(diethylamino)-2-nitrobenzoic acid (CAS 885057-47-6) , a critical intermediate in the synthesis of functionalized dyes, fluorescent probes, and pharmaceutical precursors. Unlike common protocols for its isomer (2-amino-5-nitrobenzoic acid), this process targets the specific 5-amino/2-nitro substitution pattern via a regioselective nucleophilic aromatic substitution (
Retrosynthetic Analysis & Strategy
The structural requirement—a diethylamino group at position 5 and a nitro group at position 2—dictates the synthetic strategy. Direct nitration of 3-(diethylamino)benzoic acid is prone to oxidative degradation of the amine. Therefore, the optimal route employs a Nucleophilic Aromatic Substitution (
Pathway:
-
Precursor Synthesis: Nitration of 3-chlorobenzoic acid yields 5-chloro-2-nitrobenzoic acid as the major isomer. The carboxyl group (meta-director) and chlorine (ortho/para-director) cooperatively direct the incoming nitro group to position 6 (which becomes position 2 in the product numbering).
-
Functionalization:
reaction with diethylamine displaces the chlorine at position 5.
Figure 1: Retrosynthetic pathway emphasizing the activation of the 5-chloro position by the 2-nitro group.
Process Development & Optimization
Step 1: Nitration of 3-Chlorobenzoic Acid
-
Challenge: Controlling regioselectivity and thermal runaway.
-
Solution: Use of mixed acid (
) at low temperature (0–10°C).[1][2] -
Mechanism: The -COOH group at C1 directs meta (to C3 and C5). The -Cl at C3 directs ortho/para (to C2, C4, C6). Position C6 (which becomes C2 in the product) is para to Cl and ortho to COOH, making it the most electronically and kinetically favored site.
-
Safety: The reaction is highly exothermic. Accumulation of unreacted nitric acid must be avoided by controlled addition.
Step 2: Amination
-
Challenge: Hydrolysis of the chlorine is minimal, but bis-alkylation or decarboxylation can occur at high temperatures.
-
Solvent Selection: Water is the preferred solvent. The starting material dissolves as the diethylammonium salt, facilitating the reaction in a homogenous aqueous phase without the need for toxic dipolar aprotic solvents like DMF.
-
Stoichiometry: Excess diethylamine (3.0–4.0 eq) acts as both the nucleophile and the base to neutralize the HCl byproduct.
Detailed Experimental Protocols
Protocol A: Synthesis of 5-Chloro-2-nitrobenzoic Acid
Scale: 100 g Input | Expected Yield: 85–90%
-
Setup: Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Place in an ice/salt bath.
-
Dissolution: Charge 300 mL concentrated Sulfuric Acid (98%) . Cool to 0–5°C.[3]
-
Addition 1: Add 100.0 g (0.64 mol) 3-Chlorobenzoic acid portion-wise, maintaining temp <10°C. Stir until dissolved.
-
Nitration: Prepare a mixture of 45 mL Nitric Acid (70%) and 100 mL Sulfuric Acid . Add this dropwise over 60 minutes.
-
Critical Control: Do not allow temperature to exceed 10°C.[1]
-
-
Reaction: Stir at 0–5°C for 3 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1) or HPLC.
-
Quench: Pour the reaction mixture slowly onto 1.5 kg crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.[2]
-
Isolation: Filter the solid. Wash the cake with cold water (3 x 200 mL) until the filtrate pH is >3.
-
Purification: Recrystallize from hot water or aqueous ethanol if necessary. Dry in a vacuum oven at 50°C.
-
Target Specs: MP 137–139°C [Ref 1].
-
Protocol B: Synthesis of this compound
Scale: 50 g Input | Expected Yield: 80–85%
-
Setup: Equip a 500 mL round-bottom flask with a reflux condenser and magnetic stirrer.
-
Charging: Add 50.0 g (0.248 mol) 5-Chloro-2-nitrobenzoic acid and 150 mL Water .
-
Amine Addition: Add 77 mL (0.744 mol, 3.0 eq) Diethylamine slowly.
-
Observation: The solid will dissolve as the ammonium salt forms, and the solution may turn orange/red.
-
-
Reaction: Heat the mixture to 80–90°C (gentle reflux) for 6–8 hours.
-
Monitoring: HPLC should show <1% starting material.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer to a beaker. Acidify slowly with 6M HCl to pH 2–3.
-
Caution: Exothermic neutralization. The product will precipitate as a yellow/orange solid.
-
-
Filtration: Collect the solid by vacuum filtration. Wash with cold water (2 x 50 mL) to remove diethylamine hydrochloride salts.
-
Purification: Recrystallize from Ethanol/Water (1:1).
-
Dissolve crude solid in boiling ethanol. Add hot water until turbid. Cool slowly to 4°C.
-
-
Drying: Dry under vacuum at 45°C for 12 hours.
Process Visualization
Figure 2: Process flow diagram for the kilogram-scale manufacturing batch record.
Analytical Specifications & Troubleshooting
| Parameter | Specification | Method | Troubleshooting |
| Appearance | Yellow to Orange Powder | Visual | Dark color indicates oxidation; recrystallize with charcoal. |
| Purity | > 98.0% | HPLC (C18, ACN/H2O) | If <98%, perform acid-base reprecipitation. |
| Melting Point | 137–139°C (Interm.)[4] | Capillary | Broad range indicates isomer contamination. |
| Residual Solvents | < 5000 ppm (EtOH) | GC-HS | Increase drying time or temp (max 60°C). |
Common Issues:
-
Isomer Contamination: If the nitration temperature exceeds 15°C, significant amounts of 2-chloro-6-nitrobenzoic acid may form. Maintain strict temperature control.
-
Incomplete Conversion (Step 2): If reaction stalls, add 0.5 eq additional diethylamine and increase agitation.
Safety & Waste Management
-
Nitration Risks: The nitration step involves a potential thermal runaway. Ensure cooling capacity is sufficient for the scale. Never add nitric acid to the organic substrate without the sulfuric acid solvent heat sink.
-
Diethylamine: Highly flammable and corrosive. Use spark-proof equipment and work in a well-ventilated fume hood.
-
Waste Disposal:
-
Acid Waste: Neutralize the large volume of sulfuric acid waste from Step 1 with lime or caustic soda before disposal.
-
Aqueous Waste (Step 2): Contains diethylamine hydrochloride. Treat as organic-contaminated aqueous waste.
-
References
- US Patent Office. (1974). Nitration of Benzoic Acid Derivatives. (General reference to nitration regiochemistry of halobenzoic acids).
Sources
Application Note: Microwave-Assisted Synthesis of 5-(Diethylamino)-2-nitrobenzoic Acid
The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes established microwave-assisted organic synthesis (MAOS) principles with specific reactivity data for nitrobenzoic acid derivatives.
Abstract & Core Directive
This guide details a high-efficiency protocol for the synthesis of 5-(diethylamino)-2-nitrobenzoic acid via microwave-assisted nucleophilic aromatic substitution (SNAr). While conventional thermal heating for the amination of halonitrobenzoic acids often requires prolonged reflux (4–24 hours) and yields variable results due to steric hindrance from the diethylamino group, microwave irradiation accelerates this transformation to under 20 minutes with improved purity.
Key Advantages:
-
Reaction Time: Reduced from hours to minutes.
-
Selectivity: High regioselectivity for the 5-position using 5-fluoro/chloro precursors.
-
Green Chemistry: Solvent-free or aqueous-phase options are viable.
Chemical Strategy & Mechanism
The synthesis relies on the activation of the halogen leaving group by the para-nitro moiety. Although the carboxylic acid group is electron-withdrawing, it is the strong resonance effect of the nitro group at the para position (relative to the halogen at C5) that sufficiently lowers the energy barrier for the formation of the Meisenheimer complex.
Reaction Scheme
The transformation involves the displacement of a halide (Fluorine or Chlorine) by diethylamine. Fluorine is the preferred leaving group for SNAr due to its high electronegativity, which stabilizes the transition state intermediate, although the Chloro- derivative is a cost-effective alternative.
Caption: SNAr pathway showing the activation of the 5-position by the para-nitro group.
Experimental Protocol
Materials & Equipment
-
Microwave Reactor: Single-mode reactor (e.g., Biotage Initiator+ or CEM Discover) is recommended for precise temperature/pressure control.
-
Vessel: 10–20 mL pressure-rated microwave vial with crimp cap.
-
Reagents:
-
5-Fluoro-2-nitrobenzoic acid (CAS: 320-98-9) OR 5-Chloro-2-nitrobenzoic acid (CAS: 2516-96-3).
-
Diethylamine (Reagent Grade, >99%).
-
Solvent: Ethanol (EtOH) or Water (H₂O). Note: Neat reaction is possible but requires careful exotherm management.
-
Base: Excess diethylamine (acts as both nucleophile and base) or Potassium Carbonate (K₂CO₃).
-
Step-by-Step Methodology
Step 1: Preparation of Reaction Mixture
-
Weigh 1.0 mmol (185 mg) of 5-Fluoro-2-nitrobenzoic acid into a 10 mL microwave vial.
-
Expert Insight: If using the Chloro- analog, increase scale to 1.5 mmol to account for slightly lower reactivity.
-
-
Add 3.0 mL of Ethanol.
-
Add 3.0 mmol (310 µL) of Diethylamine.
-
Ratio Logic: A 3:1 molar excess is critical. 1 equivalent acts as the nucleophile, 1 equivalent neutralizes the generated acid (HF/HCl), and the excess drives kinetics.
-
Step 2: Microwave Irradiation
Seal the vial and program the reactor with the following parameters. Note: Do not use "Kitchen Microwaves" due to uneven field distribution and safety risks.
| Parameter | Setting (Fluoro- Precursor) | Setting (Chloro- Precursor) |
| Temperature | 100 °C | 120 °C |
| Time | 10 minutes | 20 minutes |
| Pressure Limit | 15 bar | 15 bar |
| Power | Dynamic (Max 150 W) | Dynamic (Max 200 W) |
| Stirring | High (600 rpm) | High (600 rpm) |
Step 3: Workup & Purification[1]
-
Cooling: Allow the vial to cool to <50°C using the reactor's compressed air jet.
-
Acidification: Transfer the reaction mixture to a beaker containing 10 mL of ice-cold water.
-
Precipitation: Slowly add 1M HCl dropwise with stirring until pH reaches ~3–4.
-
Observation: The product, this compound, will precipitate as a yellow/orange solid. The excess diethylamine remains in solution as the hydrochloride salt.
-
-
Filtration: Collect the solid via vacuum filtration.[1] Wash with cold water (2 x 5 mL).
-
Recrystallization: If purity is <95%, recrystallize from hot Ethanol/Water (1:1).
Workflow Visualization
Caption: Operational workflow for the microwave-assisted synthesis of this compound.
Results & Discussion
Expected Yields[2][3][4]
-
Microwave (Fluoro- precursor): 85–95% yield within 10 minutes.
-
Microwave (Chloro- precursor): 75–85% yield within 20 minutes.
-
Conventional Reflux: Typically 60–70% yield requiring 4–12 hours.
Analytical Data (Reference)
-
Appearance: Yellow to orange crystalline solid.
-
Melting Point: ~180–185 °C (dependent on purity).
-
1H NMR (DMSO-d6): Look for the characteristic diethylamino signals (triplet at ~1.1 ppm, quartet at ~3.4 ppm) and the aromatic pattern of a 1,2,5-trisubstituted ring. The proton ortho to the diethylamino group (H6) will show an upfield shift compared to the nitro-adjacent proton (H3).
Troubleshooting
-
Low Yield: Ensure the amine is fresh. Diethylamine is volatile; old stocks may have evaporated or absorbed water.
-
Incomplete Reaction: If using the Chloro- precursor, increase temperature to 130°C or add 0.5 eq of Tetrabutylammonium Bromide (TBAB) as a phase transfer catalyst if using aqueous media.
Safety Information
-
Pressure Hazards: Microwave heating of ethanol in sealed vessels generates significant pressure. Ensure vials are rated for at least 20 bar.
-
Nitro Compounds: Nitrobenzoic acids are potential oxidizers. Do not heat dry solids in the microwave; always ensure they are fully dissolved or suspended in solvent.
-
Chemical Handling: Diethylamine is corrosive and flammable. Handle in a fume hood.
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 885057-47-6).
-
Baqi, Y., & Müller, C. E. (2007). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid.[2][3] (Note: Describes the isomeric 2-chloro system, establishing the SNAr conditions for nitrobenzoic acids). Journal of Organic Chemistry, 72(15), 5908–5911.
-
Organic Syntheses. Microwave-Assisted Synthesis of N-Substituted Anilines. (General protocols for microwave amination).
-
ChemicalBook. Synthesis of 5-Fluoro-2-nitrobenzoic acid (Precursor).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(diethylamino)-2-nitrobenzoic acid
Welcome to the technical support center dedicated to the synthesis of 5-(diethylamino)-2-nitrobenzoic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues to improve reaction yield and purity. As your partner in the lab, we aim to provide not just procedures, but a deeper understanding of the chemical principles at play, empowering you to make informed decisions and achieve consistent, high-quality results.
The synthesis of substituted nitrobenzoic acids is a critical step in the development of various pharmaceuticals and functional materials. However, challenges such as low yields, side-product formation, and purification difficulties are common hurdles. This document consolidates field-proven insights and foundational chemical knowledge into a practical, troubleshooting-oriented format.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most reliable and high-yielding laboratory-scale synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of a suitable 2-halo-5-nitrobenzoic acid with diethylamine. The electron-withdrawing nitro group is crucial as it activates the aromatic ring for nucleophilic attack, specifically at the ortho and para positions, thereby facilitating the displacement of the halide.
A common and effective precursor for this reaction is 2-chloro-5-nitrobenzoic acid.
Caption: SNAr pathway for this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common challenges encountered during the synthesis. Each answer provides a causal explanation and actionable solutions to get your experiment back on track.
Q1: My reaction yield is significantly lower than expected (<70%). What are the primary causes and how can I improve it?
A1: Low yield is a multifaceted issue that can often be traced back to one of four key areas: incomplete reaction, suboptimal reagent quality, unfavorable reaction conditions, or competing side reactions.
1. Incomplete Reaction:
-
Causality: The reaction may not have reached completion, leaving a significant amount of starting material. SNAr reactions on deactivated or moderately activated rings can be sluggish.
-
Troubleshooting:
-
Monitor Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the 2-chloro-5-nitrobenzoic acid spot. A co-spot of your starting material and the reaction mixture will clearly show if it has been consumed.
-
Increase Reaction Time/Temperature: If starting material persists, consider increasing the reaction time. Gently increasing the temperature can also significantly accelerate the reaction rate. A procedure for the analogous dimethylamine reaction suggests heating at 60-65°C for 3 hours as a starting point[1].
-
2. Suboptimal Reagent Quality:
-
Causality: The purity and concentration of your reagents are paramount.
-
Troubleshooting:
-
Diethylamine: Use a fresh bottle of diethylamine. Older stock can absorb atmospheric CO₂ and water, reducing its effective concentration and introducing nucleophilic competitors.
-
Solvent: If using a solvent, ensure it is dry and appropriate for the reaction. While some protocols use aqueous amine solutions, an anhydrous polar aprotic solvent like DMF or NMP can also be effective, though they require higher temperatures and more rigorous workup procedures.
-
3. Unfavorable Reaction Conditions:
-
Causality: Temperature and reactant stoichiometry are critical variables.
-
Troubleshooting:
-
Temperature Control: Ensure consistent and uniform heating. A reaction that is too cool will be slow, while excessive heat can lead to decomposition and side products.
-
Stoichiometry: Diethylamine serves as both the nucleophile and the base to neutralize the HCl generated. Using a significant excess (3-5 equivalents) is crucial to drive the reaction to completion and maintain a basic environment.
-
4. Competing Side Reactions:
-
Causality: The presence of other nucleophiles or reaction pathways can consume starting materials.
-
Troubleshooting:
-
Hydrolysis: If using aqueous diethylamine, water can act as a competing nucleophile, leading to the formation of 2-hydroxy-5-nitrobenzoic acid, especially at higher temperatures. Using a concentrated solution of diethylamine minimizes this.
-
Workup Losses: Product can be lost during the isolation phase. Ensure the pH is adjusted carefully during the acidic workup to fully precipitate the amphoteric product. The isoelectric point must be reached for maximum precipitation.
-
Q2: My TLC plate shows multiple spots, and the final product is impure. What are the likely side products?
A2: The appearance of unexpected spots on a TLC plate indicates the formation of byproducts. Identifying these is key to mitigating their formation.
-
Unreacted Starting Material: The most common "impurity" is unreacted 2-chloro-5-nitrobenzoic acid. This is easily identified by running a co-spot on your TLC plate.
-
Mitigation: As discussed in Q1, increase reaction time, temperature, or the excess of diethylamine.
-
-
Isomeric Impurities: If your 2-chloro-5-nitrobenzoic acid was synthesized by nitrating 2-chlorobenzoic acid, it might contain isomeric impurities like 2-chloro-3-nitrobenzoic acid. These isomers will react with diethylamine to produce the corresponding isomeric product, which can be very difficult to separate.
-
Mitigation: Ensure the purity of your starting material. Recrystallization of the 2-chloro-5-nitrobenzoic acid before use may be necessary. Careful control of the nitration temperature (ideally 0-5°C) during its synthesis is critical to minimize the formation of undesired isomers[2].
-
-
Hydrolysis Product: As mentioned, 2-hydroxy-5-nitrobenzoic acid can form if water is present and competes with diethylamine.
-
Mitigation: Use concentrated aqueous diethylamine or conduct the reaction under anhydrous conditions.
-
Q3: I'm having difficulty with the purification. The product is discolored or "oils out" during recrystallization. What should I do?
A3: Purification is a critical step where significant yield can be lost. Discoloration and crystallization problems are common but can be overcome.
-
Discoloration (Yellow/Brown Tint):
-
Causality: This is often due to residual nitro-aromatic impurities or minor oxidation/decomposition products.
-
Solution: Perform a treatment with activated charcoal during recrystallization. After dissolving the crude product in a minimal amount of hot solvent, add a small amount of charcoal, swirl for a few minutes, and then perform a hot filtration to remove the charcoal. This will adsorb many of the colored impurities[3].
-
-
Product "Oiling Out":
-
Causality: This occurs when the product's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. The product comes out of solution as a liquid instead of forming crystals.
-
Solution:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath. Rapid cooling promotes oiling.
-
Solvent System: A mixed solvent system is often effective. Ethanol/water is a good choice. Dissolve the crude product in a minimum of hot ethanol, then add hot water dropwise until the solution just begins to turn cloudy. Then, allow it to cool slowly[3].
-
-
Optimized Protocol and Data
The following protocol is a robust starting point for the synthesis. Parameters can be adjusted based on your experimental observations.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-nitrobenzoic acid (1.0 eq).
-
Reagent Addition: Add a 70% aqueous solution of diethylamine (4.0 eq).
-
Heating: Heat the reaction mixture to 60-65°C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes with a drop of acetic acid). The reaction is typically complete within 3-5 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Acidification: Slowly acidify the chilled reaction mixture with dilute acetic acid or HCl (e.g., 2M HCl) until the pH is approximately 4-5. The product will precipitate as a yellow solid.
-
Isolation: Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove any salts.
-
Drying & Purification: Dry the crude product under vacuum. For higher purity, recrystallize from an ethanol/water solvent system.
Table 1: Key Reaction Parameters & Expected Outcomes
| Parameter | Recommended Value | Rationale |
| Starting Material | 2-chloro-5-nitrobenzoic acid | Commercially available; good leaving group. |
| Nucleophile | Diethylamine (70% aq. soln.) | Acts as both nucleophile and base. |
| Stoichiometry | 1 : 4 (Acid : Amine) | Excess amine drives the reaction to completion. |
| Temperature | 60 - 65 °C | Balances reaction rate against side-product formation. |
| Reaction Time | 3 - 5 hours | Typically sufficient for full conversion (TLC monitored). |
| Workup pH | ~4-5 | The isoelectric point for maximum precipitation. |
| Purification | Recrystallization (Ethanol/Water) | Effective for removing polar and non-polar impurities. |
| Expected Yield | 85 - 95% | Based on analogous reactions and proper technique[1]. |
Troubleshooting Workflow
Use the following decision tree to systematically diagnose and resolve issues with your synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Von Richter reaction - Wikipedia. Wikipedia. [Link]
-
The von Richter, Sommelet-Hauser, and Smiles Rearrangements. Dalal Institute. [Link]
-
Von Richter reaction - Grokipedia. Grokipedia. [Link]
-
Von richter rearrangement | PPTX - Slideshare. Slideshare. [Link]
-
The von Richter Reaction: A Case History - MSU Denver Sites. (2020). MSU Denver. [Link]
-
m-NITRODIMETHYLANILINE - Organic Syntheses. Organic Syntheses. [Link]
-
SOME CHEMISTRY OF 2,6-DIETHYLANILINE. Canadian Science Publishing. [Link]
-
Mono-nitration of dimethylaniline - Sciencemadness. Sciencemadness Discussion Board. [Link]
-
NITRATION. nptel.ac.in. [Link]
-
The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. UMass Lowell. [Link]
-
Synthesis of 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol... - ResearchGate. ResearchGate. [Link]
-
Sandmeyer reaction - Wikipedia. Wikipedia. [Link]
-
Ullmann condensation - Wikipedia. Wikipedia. [Link]
-
Sandmeyer Reaction Mechanism - BYJU'S. BYJU'S. [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Ullmann Reaction. Cambridge University Press. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. National Center for Biotechnology Information. [Link]
-
Synthesis of 2-nitrobenzoic acid - PrepChem.com. PrepChem.com. [Link]
-
Ullmann Condensation - SynArchive. SynArchive. [Link]
-
Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides - PMC. National Center for Biotechnology Information. [Link]
-
Ullmann Reaction - BYJU'S. BYJU'S. [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
3,5-dinitrobenzoic acid - Organic Syntheses. Organic Syntheses. [Link]
-
OPTIMIZATION OF THE PROCESS FOR PRODUCING 5-NITRO-2-ACETYLAMINOBENZIMIDAZOLE AND ITS BACTERICIDAL AND FUNGICIDAL ACTIVITY. Pharmaceutical Chemistry Journal. [Link]
-
Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor. Royal Society of Chemistry. [Link]
-
Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide - YouTube. YouTube. [Link]
-
m-NITROBENZOIC ACID - Organic Syntheses. Organic Syntheses. [Link]
Sources
Troubleshooting low conversion rates in 5-(diethylamino)-2-nitrobenzoic acid reduction
Technical Support Center: Troubleshooting Low Conversion in the Reduction of 5-(Diethylamino)-2-nitrobenzoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of functional group transformations. The reduction of this compound to 5-(diethylamino)-2-aminobenzoic acid presents a unique intersection of steric, electronic, and physical chemistry challenges.
This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind your stalled reactions and providing self-validating, field-proven protocols to achieve quantitative conversion.
PART 1: Diagnostic FAQs & Mechanistic Insights
Q1: Why does my standard Pd/C catalytic hydrogenation stall at 20-30% conversion? A1: The failure of this reaction under standard neutral conditions is driven by two interconnected phenomena: catalyst poisoning and zwitterion-induced mass transfer limitations .
-
Catalyst Poisoning: The tertiary amine (diethylamino group) possesses a highly nucleophilic lone pair. This lone pair strongly coordinates to the empty d-orbitals of transition metal catalysts (like Palladium or Platinum), effectively blocking the active sites required for
activation and nitro group adsorption[1]. This competitive adsorption poisons the catalyst, causing the reaction to stall prematurely[2]. -
Poor Solubility: The substrate contains both an acidic carboxylic acid and a basic diethylamino group, leading to the formation of an internal salt (zwitterion). This drastically reduces its solubility in standard hydrogenation solvents (e.g., ethanol, methanol), limiting the substrate's ability to reach the heterogeneous catalyst surface.
Q2: How does the ortho-carboxylic acid complicate the reduction? A2: The carboxylic acid group positioned ortho to the nitro group creates significant steric bulk, restricting the conformational approach of the nitro group to the planar catalyst surface. Furthermore, the reduction of nitroarenes proceeds via a nitroso and a hydroxylamine intermediate. The steric crowding and local electronic environment can stabilize the hydroxylamine intermediate, requiring higher activation energy (temperature/pressure) to drive the final reduction step to the primary amine.
PART 2: Troubleshooting Workflows & Logical Relationships
To visualize the decision-making process for resolving these conversion issues, refer to the diagnostic workflow and mechanistic pathway below.
Caption: Troubleshooting workflow for resolving low conversion in nitrobenzoic acid reduction.
Caption: Mechanism of catalyst poisoning by tertiary amines vs. acid-mediated protection.
PART 3: Data Presentation
The table below summarizes the quantitative expectations and strategic trade-offs of the three primary reduction methodologies available for this substrate.
| Reduction Method | Reagents / Catalyst | Additive | Expected Conversion | Primary Advantage | Primary Limitation |
| Standard Hydrogenation | 10% Pd/C, | None | < 30% (Stalls) | Clean reaction profile | Severe catalyst poisoning by tertiary amine. |
| Acid-Modulated Hydrogenation | 10% Pd/C, | 1.1 - 1.5 eq. HCl | > 95% | Prevents poisoning; highly scalable. | Requires acid-resistant pressure reactors. |
| Stannous Chloride Reduction | None | > 95% | Immune to amine poisoning; highly chemoselective. | Generates heavy metal waste; complex emulsion workup. |
PART 4: Actionable Experimental Protocols
To bypass the issues outlined above, you must employ either an Acid-Modulated Hydrogenation (to protect the catalyst) or a Chemoselective Chemical Reduction (to bypass the catalyst entirely). Both protocols below are designed as self-validating systems.
Protocol A: Acid-Modulated Catalytic Hydrogenation
Mechanism: Adding a strong acid protonates the diethylamino group, forming an ammonium salt. This masks the nucleophilic lone pair (preventing Pd/C poisoning) and disrupts the zwitterionic network, vastly improving solubility in polar protic solvents.
-
Substrate Preparation: Suspend this compound (1.0 eq) in methanol (10 mL/g).
-
Acidification: Slowly add concentrated aqueous HCl (1.2 eq). Validation Check: The suspension should become a clear, homogeneous solution as the highly soluble hydrochloride salt forms.
-
Catalyst Addition: Purge the reaction vessel with
. Carefully add 10% Pd/C (5-10 mol% Pd). -
Hydrogenation: Purge the vessel with
and pressurize to 3-5 bar. Stir vigorously (800+ rpm) at 40 °C. -
Monitoring: Monitor via LC-MS. The reaction is complete when the starting material (
) is fully consumed and the product mass ( ) dominates. -
Workup (Isoelectric Precipitation): Filter the mixture through a pad of Celite to remove the Pd/C. Concentrate the filtrate under vacuum. To isolate the free base, dissolve the residue in minimal water and carefully adjust the pH to ~4.5 - 5.5 using 1M NaOH. Validation Check: The zwitterionic product will precipitate at its isoelectric point. Filter and dry under vacuum.
Protocol B: Chemoselective Stannous Chloride ( ) Reduction
Mechanism:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and
(5.0 eq) in absolute ethanol (15 mL/g)[4]. -
Reduction: Heat the mixture to 70 °C under a nitrogen atmosphere. The reaction typically reaches completion within 1 to 2 hours.
-
Monitoring: Verify the disappearance of the yellow nitro compound via TLC or LC-MS.
-
Workup (Crucial Step): Allow the solution to cool to room temperature, then pour it over crushed ice. To prevent the formation of intractable tin emulsions, adjust the pH to slightly basic (pH 7–8) by adding 5% aqueous sodium bicarbonate (
)[4]. -
Isolation: The tin salts will precipitate as a white/gray solid. Filter the entire mixture through a thick pad of Celite. Extract the aqueous filtrate with ethyl acetate, wash with brine, dry over
, and concentrate to yield the pure amino acid.
References
-
"Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the[Rh(COD)(PPh3)2]PF6 Precursor", ResearchGate,[Link]
-
"A Fast Procedure for the Reduction of Azides and Nitro Compounds", MDPI,[Link]
-
"Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase", Journal of Chemical Technology and Metallurgy,[Link]
Sources
Technical Support Center: Purification of 5-(Diethylamino)-2-nitrobenzoic Acid
As a Senior Application Scientist, I frequently consult on the purification of highly functionalized building blocks. 5-(Diethylamino)-2-nitrobenzoic acid (CAS: 885057-47-6) presents a unique physicochemical challenge [1]. The molecule is amphoteric: it contains a carboxylic acid, a strongly electron-withdrawing nitro group, and a lipophilic tertiary amine (diethylamino group).
Because the nitro group significantly reduces the electron density of the aromatic ring, the basicity of the amine is suppressed. Consequently, purely aqueous recrystallization—which works for simpler amino-benzoic acids—is ineffective here [2]. Instead, a carefully balanced mixed-solvent system is required to manage the lipophilicity of the diethyl chains while exploiting the polarity of the acid and nitro groups.
Below is our comprehensive, field-proven technical guide and troubleshooting FAQ for purifying this compound via recrystallization.
Physicochemical Data Summary
Before initiating any purification, it is critical to understand the thermal and solubility boundaries of your compound.
Table 1: Key Properties of this compound
| Property | Value / Description |
| CAS Number | 885057-47-6 |
| Molecular Formula / Weight | C₁₁H₁₄N₂O₄ / 238.24 g/mol |
| Functional Groups | Carboxylic acid (-COOH), Nitro (-NO₂), Tertiary Amine (-NEt₂) |
| Favorable Solvents (Hot) | Ethanol, Methanol, Ethyl Acetate |
| Anti-Solvents (Cold) | Water, Hexanes, Heptane |
| Known Impurities | Unreacted halogenated precursors, positional isomers, oxidation products |
Standard Operating Procedure: Ethanol/Water Recrystallization
We recommend an Ethanol/Water solvent-antisolvent system. Ethanol readily dissolves the lipophilic diethylamino moiety at elevated temperatures, while water acts as a highly effective anti-solvent to induce crystallization of the neutral species upon cooling.
Step-by-Step Methodology:
-
Dissolution: Suspend the crude this compound in a minimum volume of hot ethanol (70–75 °C) in an Erlenmeyer flask. Stir continuously until fully dissolved.
-
Decolorization (If required): If the solution is dark brown or red (indicating oxidized impurities), add 1-2% (w/w) activated charcoal. Boil gently for 3–5 minutes.
-
Hot Filtration: Rapidly filter the hot mixture through a pre-heated fluted filter paper or a jacketed Buchner funnel to remove the charcoal and any insoluble particulates. Causality note: Pre-heating prevents premature crystallization in the funnel stem.
-
Anti-Solvent Addition: Return the filtrate to a hot plate. Slowly add hot deionized water dropwise until the solution reaches its "cloud point" (becomes faintly turbid). Immediately add 1–2 drops of hot ethanol to clear the turbidity.
-
Nucleation and Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20 °C). Once a good crop of crystals has formed, transfer the flask to an ice bath (0–5 °C) for 30 minutes to depress solubility and maximize yield.
-
Isolation: Collect the pure crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold 1:1 Ethanol/Water.
-
Drying: Dry the product under vacuum at 40 °C to a constant weight to remove residual water.
Caption: Workflow for the purification of this compound via recrystallization.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A1: Oiling out occurs when the melting point of the crude mixture is lower than the temperature at which it saturates the solvent. Diethylamino derivatives are notoriously prone to this in aqueous mixtures because the alkyl chains disrupt rigid crystal lattice formation at higher temperatures. Resolution: Reheat the mixture until it becomes a single homogeneous liquid phase. Add a small amount of the "good" solvent (ethanol) to lower the cloud point temperature below the melting point of the solute. Cool the flask very slowly. If available, introduce a seed crystal just above the expected crystallization temperature to force nucleation.
Caption: Mechanistic pathway comparing successful crystallization against the oiling out phenomenon.
Q2: The yield is extremely low after cooling in the ice bath. What happened? A2: This is typically a solvent-volume error. Either too much ethanol was used during the initial dissolution, or an insufficient volume of water (anti-solvent) was added, keeping the compound dissolved even at 0 °C. Resolution: Transfer the mother liquor to a rotary evaporator and remove approximately 30-50% of the solvent volume under reduced pressure. Repeat the cooling and crystallization process.
Q3: Can I use an acid/base precipitation instead of solvent recrystallization? A3: Yes, but it is better utilized as a pre-treatment rather than a final purification step. Because the molecule contains a carboxylic acid, you can dissolve the crude material in dilute aqueous NaOH (forming the soluble sodium carboxylate) [2]. After filtering away insoluble organic impurities, you can slowly acidify the filtrate with dilute HCl to the compound's isoelectric point (pH ~3-4) to precipitate the free acid. Caution: This method often traps inorganic salts (NaCl) and water within the rapid precipitate. A final solvent recrystallization (EtOH/Water) is still strictly required to achieve >98% purity.
Q4: The isolated crystals are dark orange/red instead of the expected pale yellow. Are they pure? A4: Nitroaromatics are inherently chromophoric (usually pale to bright yellow). However, a shift to dark orange or red indicates the presence of highly conjugated oxidation products or residual unreacted nitration precursors co-crystallizing within the lattice. Resolution: The product requires a second recrystallization. This time, the addition of activated charcoal (Step 2 in the SOP) is mandatory to adsorb these polymeric/oxidized impurities.
References
-
Sigma-Aldrich. this compound Product Specification (CAS 885057-47-6). Retrieved from a verified supplier database.
-
Benchchem. General Protocols for the Purification of Amino-Nitrobenzoic Acids (e.g., 4-Amino-3-nitrobenzoic acid). Retrieved from chemical synthesis and purification guidelines.
Technical Support Center: Purification of 5-(Diethylamino)-2-nitrobenzoic Acid
Welcome to the Technical Support Center. This troubleshooting guide is designed for researchers, application scientists, and drug development professionals tasked with isolating 5-(diethylamino)-2-nitrobenzoic acid. This compound is typically synthesized via the nucleophilic aromatic substitution (S_NAr) of 5-fluoro-2-nitrobenzoic acid with diethylamine[1].
Because this molecule is amphoteric—containing both an acidic carboxylic acid and a basic tertiary amine—it presents unique purification challenges. This guide provides field-proven, self-validating methodologies to isolate your target compound with high purity and yield.
Impurity Profile & Chemical Properties
Understanding the physicochemical properties of your reaction mixture is the first step to a successful purification. Table 1 summarizes the key components present in the crude mixture after the S_NAr reaction[2].
Table 1: Physicochemical Properties of Reaction Components
| Component | Role | pKa (Approx.) | Solubility Profile | Visual Cue |
| This compound | Target Product | ~3.5 (COOH)~2.0 (Amine) | Soluble in EtOAc, highly soluble in basic aq. (pH > 5). | Intense orange/red |
| 5-Fluoro-2-nitrobenzoic acid | Starting Material | ~2.5 (COOH) | Soluble in EtOAc, highly soluble in basic aq. (pH > 4). | Pale yellow |
| Diethylamine | Reagent / Base | ~10.5 (Amine) | Soluble in water, highly soluble in acidic aq. (pH < 9). | Colorless |
Troubleshooting Guides & FAQs
Q1: Why am I losing my product into the aqueous layer during the initial acidic workup? A1: This is a classic issue caused by misjudging the basicity of the amine. In this compound, the C5-diethylamino group is in a strong "push-pull" resonance system with the highly electron-withdrawing C2-nitro group. This delocalization drastically lowers the basicity of the amine (pKa ~ 2.0) compared to standard aliphatic amines. The Causality & Fix: If you wash the organic layer with a strong acid (e.g., 1M HCl, pH 0), you risk protonating this weakly basic amine while the carboxylic acid (pKa ~ 3.5) remains neutral. This forms a water-soluble cation, pulling your product into the aqueous waste. Instead, wash with a mildly acidic buffer (pH 4–5). This selectively protonates and removes the highly basic unreacted diethylamine (pKa 10.5) without ionizing your product.
Q2: Both my product and the unreacted 5-fluoro-2-nitrobenzoic acid extract into NaHCO3. How do I separate them? A2: It is true that both compounds possess a carboxylic acid and will form water-soluble sodium salts in saturated sodium bicarbonate[1]. However, their lipophilicity differs significantly once re-protonated. The Causality & Fix: Do not rely on acid-base extraction for this final separation. Instead, acidify the combined aqueous extracts to pH 2–3 to precipitate both compounds. Then, perform a recrystallization using an ethanol/water mixture. The addition of the two ethyl groups makes the product significantly more hydrophobic than the starting material. The more polar 5-fluoro-2-nitrobenzoic acid[2] will remain dissolved in the aqueous mother liquor, allowing you to filter off the pure product.
Q3: Upon acidification, my product separated as a dark, sticky oil instead of a solid. What went wrong? A3: "Oiling out" occurs when a compound precipitates above its melting point in the given solvent mixture, or when residual diethylammonium salts act as a surfactant, preventing nucleation. The Causality & Fix: Ensure the aqueous extract is cooled in an ice bath (0–5 °C) before and during the dropwise addition of HCl. Rapid acidification generates localized heat, promoting oil formation. If an oil still forms, decant the supernatant and triturate the oily residue with cold diethyl ether or hexane to strip away residual lipophilic impurities and induce crystallization[1].
Step-by-Step Purification Methodology
This protocol relies on a self-validating acid-base extraction sequence, exploiting the specific pKa values of the components to systematically remove impurities[3].
Step 1: Amine Depletion
-
Dilute the crude S_NAr reaction mixture with Ethyl Acetate (EtOAc).
-
Wash the organic layer twice with an equal volume of pH 4.0 acetate buffer.
-
Self-Validation: The aqueous layer should be near colorless (containing diethylammonium salts), while the organic layer retains the intense orange/red color of the product.
Step 2: Product Extraction
-
Extract the organic layer with saturated aqueous NaHCO3 (3 x 50 mL).
-
Self-Validation: The product will migrate into the aqueous layer as a sodium salt. The aqueous layer will turn deep red/orange. Discard the organic layer, which now contains non-acidic organic impurities.
Step 3: Acidification and Precipitation
-
Cool the combined aqueous NaHCO3 extracts in an ice bath to 0–5 °C.
-
Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 2.0–3.0.
-
Self-Validation: Vigorous CO2 evolution will occur. A bright orange/red precipitate will form as the carboxylic acid is protonated.
-
Filter the solid via vacuum filtration and wash with ice-cold water.
Step 4: Recrystallization
-
Dissolve the crude solid in a minimum amount of boiling ethanol.
-
Add water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by an ice bath.
-
Filter the purified crystals and dry under vacuum.
Purification Workflow Visualization
Workflow for the isolation and purification of this compound.
References
-
AU2019309448B2 - Substituted quinazolinone derivatives and their use as positive allosteric modulators of mGluR4. Google Patents. 1
-
2-((3,5-Dinitrobenzyl)thio)quinazolinones: potent antimycobacterial agents activated by deazaflavin (F420)-dependent nitroreductase (Ddn). NIH PMC.3
-
5-Fluoro-2-nitrobenzoic acid 98 320-98-9. Sigma-Aldrich (PubChem CID 24871795). 2
Sources
- 1. AU2019309448B2 - Substituted quinazolinone derivatives and their use as positive allosteric modulators of mGluR4 - Google Patents [patents.google.com]
- 2. 5-氟-2-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-((3,5-Dinitrobenzyl)thio)quinazolinones: potent antimycobacterial agents activated by deazaflavin (F420)-dependent nitroreductase (Ddn) - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of 5-(diethylamino)-2-nitrobenzoic acid in aqueous media
Topic: 5-(diethylamino)-2-nitrobenzoic acid
Introduction
Welcome to the technical support hub for This compound . If you are accessing this guide, you are likely encountering precipitation, "oiling out," or inconsistent concentration data in your aqueous assays.
This molecule presents a classic "push-pull" solubility paradox. While it contains an ionizable carboxylic acid (hydrophilic), it also possesses a lipophilic diethylamino group and a nitro group that increases crystal lattice energy. The interaction between these groups creates specific pH-dependent solubility windows that, if missed, result in experimental failure.
This guide moves beyond generic advice to address the specific physicochemical behavior of this nitrobenzoic acid derivative.
Quick Reference: Physicochemical Profile
| Property | Value / Characteristic | Impact on Solubility |
| Core Structure | Amphoteric (Acidic & Basic centers) | Solubility is strictly pH-dependent. |
| pKa (Carboxyl) | ~2.2 (Estimated due to ortho-nitro EWG) | Must be > pH 3.5 to ensure full ionization (solubility). |
| pKa (Amine) | Low (< 2.0 due to para-nitro resonance) | The amine is likely neutral at physiological pH, not cationic. |
| LogP | ~2.5 - 3.0 (Estimated) | Moderate lipophilicity; requires organic cosolvents for high conc. |
| Appearance | Yellow to Orange Crystalline Solid | High lattice energy requires physical disruption (sonication/heat). |
Module 1: The "Acid Trap" (Primary Solubility Failure)
User Question: "I added the powder directly to water/buffer, and it floats or sits at the bottom. Even after vortexing, it won't dissolve. Why?"
Technical Diagnosis: You are likely working with the free acid form of the molecule. In pure water, the dissociation of the carboxylic acid releases protons, dropping the local pH. Because the ortho-nitro group makes the acid stronger (pKa ~2.2), the equilibrium shifts to the protonated (neutral), insoluble form unless a base is present to drive the equilibrium to the salt form.
The Solution: In-Situ Salt Formation Do not rely on passive dissolution. You must actively convert the molecule to its carboxylate salt.
Step-by-Step Protocol:
-
Calculate Molar Equivalence: Determine the moles of this compound you are trying to dissolve.
-
Alkaline Pre-dissolution:
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Add the solid to a minimum volume of water.
-
Add 1.1 equivalents of 1M NaOH or KOH.
-
Visual Cue: The solution should turn from a pale suspension to a vibrant, clear yellow/orange solution. This color shift confirms ionization (formation of the chromophore).
-
-
Back-Titration (Optional): Once dissolved, dilute with your buffer (e.g., PBS) to the desired volume. Check that the final pH remains > 4.0.
Critical Note: Avoid using weak bases like bicarbonate if you need high concentrations (>10 mM), as the CO2 evolution can alter pH over time.
Module 2: Cosolvent Strategies (Avoiding the "Crash Out")
User Question: "I made a stock solution in DMSO. When I diluted it into my assay buffer (PBS), a precipitate formed immediately."
Technical Diagnosis: This is the "Parabolic Solubility" phenomenon.
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Stock: The molecule is soluble in DMSO (aprotic, polar).
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Dilution: When you add water, the dielectric constant changes. The hydrophobic hydration shell around the diethylamino and nitro groups becomes energetically unfavorable before the carboxylic acid can fully ionize and solvate the molecule.
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Result: The molecule aggregates (precipitates) faster than it dissolves.
The Solution: The "Step-Down" Dilution Protocol
Use this workflow to prevent shock precipitation.
Figure 1: Step-Down Dilution Strategy to mitigate dielectric shock.
Protocol:
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Prepare Stock: Dissolve compound in 100% DMSO (e.g., 50 mM).
-
Intermediate Step: Prepare a 50% DMSO / 50% Water mixture. Add your stock to this slowly. The high organic content keeps the neutral species soluble while water begins to hydrate the ions.
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Final Dilution: Add the Intermediate solution dropwise into your rapidly stirring assay buffer.
Module 3: Advanced Formulation (Neutral pH Requirements)
User Question: "I cannot use DMSO or high pH. I need a neutral solution (pH 7) for cell culture. What are my options?"
Technical Diagnosis: At neutral pH, the lipophilic "tail" (diethylamino-nitrobenzene) dominates the solubility profile, limiting the max concentration even if the carboxylate is ionized. You need a solubility enhancer to mask the hydrophobic region.
The Solution: Cyclodextrin Complexation The bulky nitro and diethylamino groups fit well into the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .
Protocol (Host-Guest Complexation):
| Component | Role | Concentration |
| HP-β-CD | Host (Solubilizer) | 10% - 20% (w/v) in water |
| Target Compound | Guest | Up to 5 mM |
-
Prepare Vehicle: Dissolve HP-β-CD in water or PBS to create a clear 20% solution.
-
Add Compound: Add this compound solid to the vehicle.
-
Energy Input: Sonicate for 30 minutes at 40°C. The cyclodextrin encapsulates the hydrophobic core, exposing the hydroxyls to water.
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Filtration: Filter sterilize (0.22 µm). The complex is stable and prevents precipitation.
Module 4: Troubleshooting & FAQs
Q: The solution turned red/orange. Did the compound degrade? A: Likely not. This molecule is a chromophore .
-
Yellow: Protonated / Neutral pH.
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Red/Orange: Deprotonated / Basic pH / Polar Aprotic Solvents.
-
Action: If the spectrum matches the expected absorbance shift, the color change indicates successful ionization (solubility), not degradation.
Q: I see "oiling out" (droplets) instead of crystals. A: This occurs when the concentration exceeds the solubility limit of the neutral species, but the melting point is depressed by the solvent mixture.
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Action: Your concentration is too high for the aqueous fraction. Increase the DMSO percentage or switch to the Cyclodextrin protocol.
Q: Can I autoclave this solution? A: No. Nitro compounds can be heat-sensitive and susceptible to decarboxylation at high temperatures/pressures (121°C). Use sterile filtration (0.22 µm PVDF or PES membranes).
Decision Tree: Selecting the Right Method
Use the following logic flow to determine the best solubilization method for your specific experiment.
Figure 2: Decision Matrix for Solubilization Strategy.
References
-
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Provides baseline solubility data for nitrobenzoic acid derivatives).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Mechanistic basis for Module 3).
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Theoretical grounding for Module 1).
-
PubChem Database. (2023). Compound Summary: 2-Nitrobenzoic acid (Analogous pKa data). National Library of Medicine.
Minimizing side reactions during 5-(diethylamino)-2-nitrobenzoic acid nitration
Welcome to the technical support center for the nitration of 5-(diethylamino)-2-nitrobenzoic acid. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The goal is to help you minimize side reactions and maximize the yield and purity of your desired product, 5-(diethylamino)-2,4-dinitrobenzoic acid.
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the nitration of this compound.
Q1: My reaction yield is consistently low, and I'm isolating a significant amount of starting material. What's going wrong?
A1: Low conversion is a common issue and can often be traced back to several key factors related to the reaction conditions and reagents.
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Insufficient Nitrating Agent: The stoichiometry of your nitrating agent (typically a mixture of concentrated nitric and sulfuric acids) is critical. Ensure you are using a sufficient excess of the nitrating mixture to drive the reaction to completion. However, an excessive amount can increase the risk of side reactions.
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Inadequate Reaction Time or Temperature: Nitration is an exothermic reaction, and while low temperatures are crucial to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate.[1] Similarly, an insufficient reaction time will not allow for complete conversion. It is essential to monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
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Poor Solubility of Starting Material: this compound may not be fully dissolved in the sulfuric acid before the addition of the nitrating mixture. This can lead to a heterogeneous reaction mixture and incomplete conversion. Ensure the starting material is completely dissolved before proceeding with the nitration.
Q2: I'm observing the formation of a dark brown or black tar-like substance in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of dark-colored byproducts is a strong indicator of oxidative side reactions. The diethylamino group, being an electron-donating group, makes the aromatic ring highly susceptible to oxidation by nitric acid, especially under harsh conditions.
-
Elevated Reaction Temperature: This is the most common cause of oxidation. The nitration of activated aromatic compounds is highly exothermic.[2] Failure to maintain a low and consistent temperature (ideally between -5°C and 5°C) can lead to a runaway reaction and significant degradation of your starting material and product.[1]
-
Preventative Measures:
-
Use an efficient cooling bath, such as an ice-salt mixture, to maintain the target temperature.[1]
-
Add the nitrating agent slowly and dropwise to the solution of your starting material. This allows for better heat dissipation.[1]
-
Ensure vigorous and efficient stirring throughout the addition to prevent localized "hot spots" in the reaction mixture.
-
-
Q3: My product analysis (e.g., NMR, Mass Spec) suggests the presence of a de-ethylated byproduct. How is this happening and what can be done to minimize it?
A3: The presence of a de-ethylated byproduct, such as 5-(ethylamino)-2,4-dinitrobenzoic acid, is a result of a side reaction known as N-dealkylation. This can occur under the strongly acidic and oxidative conditions of the nitration reaction.
-
Mechanism of N-Dealkylation: The tertiary amine of the diethylamino group can be attacked by the electrophilic nitrating species or oxidized, leading to the cleavage of one of the ethyl groups.[3] The acidity of the reaction medium can also play a role in this process.
-
Mitigation Strategies:
-
Strict Temperature Control: As with oxidation, lower temperatures can help to minimize N-dealkylation.
-
Alternative Nitrating Agents: While mixed acid is common, exploring milder nitrating agents could reduce the extent of this side reaction. For example, using a pre-formed nitronium salt like nitronium tetrafluoroborate in an inert solvent might offer a less aggressive alternative.
-
Protecting Groups: In some cases, it may be necessary to protect the amino group before nitration and then deprotect it afterward. However, this adds extra steps to the synthesis.
-
Q4: I'm getting a mixture of regioisomers instead of the desired 2,4-dinitro product. How can I improve the regioselectivity?
A4: The directing effects of the substituents on the aromatic ring control the position of the incoming nitro group. In this compound, the diethylamino group is a strong ortho-, para-director, while the nitro and carboxylic acid groups are meta-directors. The desired 2,4-dinitro product results from the powerful directing effect of the diethylamino group. Poor regioselectivity can arise from several factors.
-
Protonation of the Diethylamino Group: In the strongly acidic environment of the nitrating mixture, the diethylamino group can become protonated. This protonated form, -N(Et)2H+, is a meta-directing group, which can lead to the formation of other isomers.
-
Controlling Regioselectivity:
-
Careful Control of Acidity: While a strong acid is necessary to generate the nitronium ion, using the minimum amount of sulfuric acid required can help to reduce the protonation of the diethylamino group.
-
Choice of Nitrating System: The choice of nitrating agent and reaction conditions can influence the distribution of isomers.[4][5] Milder nitrating conditions may favor the desired regiochemistry.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the nitration of this compound.
Q1: What is the optimal temperature range for this nitration?
A1: The optimal temperature range for the nitration of this compound is typically between -5°C and 5°C .[1] Maintaining this low temperature is crucial for several reasons:
-
Minimizing Oxidation: It helps to control the exothermic nature of the reaction and prevent oxidative degradation of the starting material and product.[1][2]
-
Reducing N-Dealkylation: Lower temperatures can suppress the side reaction that leads to the removal of an ethyl group from the diethylamino substituent.
-
Improving Regioselectivity: By minimizing the protonation of the strongly activating diethylamino group, lower temperatures can help to ensure the desired regiochemical outcome.
Q2: What is the recommended ratio of nitric acid to sulfuric acid in the nitrating mixture?
A2: A common and effective nitrating mixture is a combination of concentrated nitric acid and concentrated sulfuric acid. A typical ratio of sulfuric acid to nitric acid is between 1:1 and 2:1 by volume.[1] Sulfuric acid serves two primary purposes:
-
It acts as a catalyst to protonate nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO2+).[6][7]
-
It acts as a dehydrating agent, absorbing the water molecule produced during the formation of the nitronium ion, which helps to drive the equilibrium towards the products.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate at regular intervals, you can visualize the consumption of the starting material and the formation of the product. This allows you to determine when the reaction is complete and to avoid unnecessarily long reaction times which could lead to increased side product formation.
Q4: What are the key safety precautions to take during this experiment?
A4: The nitration of aromatic compounds is a potentially hazardous procedure and should be performed with appropriate safety measures in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: This reaction should always be performed in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.
-
Handling of Acids: Concentrated nitric acid and sulfuric acid are highly corrosive. Handle them with extreme care and have appropriate spill kits readily available. When preparing the nitrating mixture, always add the nitric acid slowly to the sulfuric acid while cooling to dissipate the heat of mixing.
-
Exothermic Reaction: Be aware of the highly exothermic nature of the reaction.[2] Use a robust cooling system and monitor the temperature closely to prevent a runaway reaction.
III. Experimental Protocols and Data
Table 1: Key Reaction Parameters and Their Impact on Side Reactions
| Parameter | Recommended Range | Impact on Side Reactions if Not Optimized |
| Temperature | -5°C to 5°C | High Temp: Increased oxidation (tar formation), N-dealkylation. |
| Nitrating Agent | Mixed Acid (H₂SO₄/HNO₃) | Excessive Amount: Increased risk of polysubstitution and oxidation. |
| Addition Rate | Slow, dropwise | Rapid Addition: Localized temperature spikes, leading to runaway reactions and side product formation. |
| Stirring | Vigorous and efficient | Poor Stirring: Inefficient heat transfer, localized hot spots, and incomplete reaction. |
| Reaction Time | Monitor by TLC | Too Long: Increased potential for product degradation and side reactions. |
Protocol: Nitration of this compound
Disclaimer: This is a generalized protocol and should be adapted and optimized for your specific laboratory conditions and scale.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a clean, dry flask, add the desired volume of concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice-salt bath to below 0°C.
-
Slowly, and with constant stirring, add the required volume of concentrated nitric acid to the cold sulfuric acid. Maintain the temperature below 5°C during the addition.
-
-
Nitration Reaction:
-
In a separate reaction flask equipped with a magnetic stirrer and a thermometer, dissolve the this compound in concentrated sulfuric acid.
-
Cool this solution to between -5°C and 0°C in an ice-salt bath.
-
Slowly, dropwise, add the pre-cooled nitrating mixture to the solution of the starting material with vigorous stirring. Ensure the internal temperature of the reaction mixture does not exceed 5°C.[8]
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C and monitor its progress by TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.
-
To remove any remaining acidic impurities, the crude product can be washed with a cold, dilute solution of sodium bicarbonate.
-
Dry the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 5-(diethylamino)-2,4-dinitrobenzoic acid.
-
IV. Visualizing the Process
Diagram 1: Key Factors in Minimizing Side Reactions
Caption: Key parameters for successful nitration.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting low product yield.
V. References
-
Benchchem. (n.d.). Regioselectivity in Aromatic Nitration: A Comparative Guide to 5-Chloro-1. Retrieved from
-
Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. Retrieved from
-
ResearchGate. (n.d.). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. Retrieved from
-
Doc Brown's Chemistry. (n.d.). nitration electrophilic substitution mechanism of preparation nitration of benzene, methylbenzene & naphthalene, products reaction equations, uses & physical properties of nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown. Retrieved from
-
Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from
-
ResearchGate. (n.d.). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Retrieved from
-
Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from
-
Chemistry Steps. (2024, January 24). Nitration of Benzene. Retrieved from
-
RSC Publishing. (n.d.). The mechanistic origin of regiochemical changes in the nitrosative N-dealkylation of N,N-dialkyl aromatic amines - Organic & Biomolecular Chemistry. Retrieved from
-
ResearchGate. (2025, August 6). The mechanistic origin of regiochemical changes in the nitrosative N-dealkylation of N,N-dialkyl aromatic amines. Retrieved from
-
Benchchem. (n.d.). Managing temperature control in 2-Amino-5-nitrobenzoic acid nitration. Retrieved from
-
Unknown source. (n.d.). 1 NITRATION.
-
Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vpscience.org [vpscience.org]
- 3. researchgate.net [researchgate.net]
- 4. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. chemlab.truman.edu [chemlab.truman.edu]
Technical Support Center: Enhancing Thermal Stability of 5-(Diethylamino)-2-nitrobenzoic Acid During Storage
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-(diethylamino)-2-nitrobenzoic acid. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the stability and integrity of this compound during storage and handling. Our recommendations are grounded in established principles of physical organic chemistry and thermal analysis of nitroaromatic compounds.
I. Understanding the Thermal Stability of this compound: A Chemist's Perspective
This compound is a polysubstituted aromatic compound with functional groups that significantly influence its thermal stability. The presence of a nitro group (an electron-withdrawing group) and a diethylamino group (a strong electron-donating group) on the same aromatic ring creates a "push-pull" electronic effect. This electronic interplay, combined with the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the ortho-nitro group, dictates the molecule's response to thermal stress.
Nitroaromatic compounds are known for their energetic nature, and their decomposition can be exothermic and autocatalytic.[1] The thermal stability is often influenced by the position of the substituents on the aromatic ring. For instance, ortho-nitro-substituted benzoic acids can exhibit different thermal decomposition profiles compared to their meta and para isomers.[1] The presence of an electron-donating group, such as an amino or substituted amino group, can influence the decomposition pathway.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation of this compound?
A1: Visual signs of degradation can include a change in color (e.g., darkening or development of a reddish or brownish hue) and a change in the physical state of the solid, such as clumping or melting at temperatures below its established melting point. Chemically, degradation can be confirmed by techniques like HPLC, which may show the appearance of new peaks corresponding to degradation products, and a decrease in the peak area of the parent compound.
Q2: What is the recommended long-term storage temperature for this compound?
A2: For long-term stability, it is recommended to store this compound in a cool, dry, and dark environment. A storage temperature of 2-8°C is advisable. For sensitive applications or long-term archival, storage at -20°C is recommended.[2] It is crucial to store the compound in a tightly sealed container to protect it from moisture and atmospheric contaminants.
Q3: How does humidity affect the stability of this compound?
A3: Moisture can facilitate hydrolytic degradation pathways and can also act as a medium for the interaction of impurities, potentially lowering the decomposition temperature. Therefore, it is critical to store the compound in a desiccated environment.
Q4: Are there any chemical incompatibilities I should be aware of during storage?
A4: Yes. This compound should be stored away from strong oxidizing agents, strong bases, and strong reducing agents.[2] Contact with these substances can catalyze decomposition reactions.
Q5: Can I store solutions of this compound?
A5: While solid-state storage is preferred for long-term stability, solutions can be prepared for immediate use. If short-term storage of a solution is necessary, it should be kept at a low temperature (2-8°C) and protected from light. The stability of the compound in solution is highly dependent on the solvent and pH.
III. Troubleshooting Guide: Addressing Common Stability Issues
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the solid material (yellowing to brown). | Exposure to light (photodegradation) or elevated temperatures. | Store the compound in an amber vial or a light-blocking container in a temperature-controlled environment (2-8°C). |
| Inconsistent analytical results (e.g., varying HPLC peak areas). | Partial degradation of the stock material. | Re-qualify the stored material using a fresh, certified standard. If degradation is confirmed, procure a new batch of the compound. |
| Lower than expected melting point. | Presence of impurities or degradation products. | Purify the material using an appropriate recrystallization technique. Confirm purity by DSC and HPLC analysis. |
| Pressure build-up in the storage container. | Gaseous decomposition products. This is a serious safety concern. | IMMEDIATE ACTION REQUIRED. Do not open the container. Consult your institution's safety officer. This indicates significant thermal instability. The material should be disposed of following established safety protocols for energetic compounds. |
IV. Experimental Protocols for Thermal Stability Assessment
To quantitatively assess the thermal stability of this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the recommended techniques.[1][3]
A. Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point, enthalpy of fusion, and the onset temperature of decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan.
-
Instrument Setup: Use a calibrated DSC instrument. Place an empty, hermetically sealed aluminum pan as a reference.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 350°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate: 50 mL/min).
-
-
Data Analysis:
-
Determine the melting point from the peak of the endothermic event.
-
Calculate the enthalpy of fusion by integrating the area of the melting peak.
-
Identify the onset temperature of the exothermic decomposition event. A sharp, significant exotherm indicates thermal decomposition.
-
B. Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the temperature at which mass loss begins and to quantify the mass loss associated with decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Use a calibrated TGA instrument.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 500°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate: 50 mL/min).
-
-
Data Analysis:
-
Analyze the TGA curve (mass vs. temperature) to identify the onset temperature of mass loss.
-
The derivative of the TGA curve (DTG) will show the temperature of the maximum rate of mass loss.
-
C. Data Interpretation
| Parameter | Significance |
| Melting Point (DSC) | A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests impurities or degradation. |
| Decomposition Onset (DSC) | The temperature at which the exothermic decomposition begins. A lower onset temperature indicates lower thermal stability. |
| Mass Loss Onset (TGA) | The temperature at which the compound starts to lose mass due to decomposition. This should correlate with the DSC decomposition onset. |
V. Visualization of Key Concepts
A. Potential Decomposition Trigger
The initial step in the thermal decomposition of many nitroaromatic compounds is the homolytic cleavage of the C-NO2 bond.[4]
Caption: Initial C-NO2 bond cleavage upon heating.
B. Workflow for Stability Investigation
A systematic approach is crucial for investigating the thermal stability of this compound.
Caption: Systematic workflow for thermal stability assessment.
VI. Concluding Remarks
The thermal stability of this compound is a critical parameter that influences its shelf-life, analytical accuracy, and safety in handling. By understanding the chemical factors that govern its stability and implementing the recommended storage and handling protocols, researchers can ensure the integrity of this valuable compound. The use of thermal analysis techniques such as DSC and TGA provides a robust quantitative measure of its stability and should be employed as part of a comprehensive quality control program.
VII. References
-
Thermal and spectroscopic characterization of Mg(II) complexes of nitro-substituted benzoic acids. (2025). ResearchGate. [Link]
-
Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? (n.d.). PMC. [Link]
-
analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. (2024). SciELO. [Link]
-
Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. (n.d.). ChemRxiv. [Link]
-
Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. (n.d.). DTIC. [Link]
-
2-Nitroaniline. (n.d.). Wikipedia. [Link]
-
Thermal Decomposition of Aliphatic Nitro-compounds. (2025). ResearchGate. [Link]
-
Inter- vs. Intra-Molecular Hydrogen Bond in Complexes of Nitrophthalic Acids with Pyridine. (2023). MDPI. [Link]
-
Reduction of Nitroaromatic Compounds on the Surface of Metallic Iron: Quantum Chemical Study. (2002). MDPI. [Link]
-
2-NITROANILINE EXTRA PURE MSDS. (2015). Loba Chemie. [Link]
-
Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates. (2020). PMC. [Link]
-
Thermal Stability Characteristics of Nitroaromatic Compounds. (n.d.). DTIC. [Link]
-
ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. (2025). ResearchGate. [Link]
-
analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. (2024). SciELO. [Link]
-
DFT study of the intramolecular hydrogen bonds in the amino and nitro-derivatives of malonaldehyde. (2025). ResearchGate. [Link]
-
Intramolecular Hydrogen Bonds Assisted Construction of Planar Tricyclic Structures for Insensitive and Highly Thermostable Energetic Materials. (2024). MDPI. [Link]
-
Thermal Analysis | DSC, TGA, and Melting Point Testing. (n.d.). Robertson Microlit. [Link]
-
Mechanism of Two-/Four-Electron Reduction of Nitroaromatics by Oxygen-Insensitive Nitroreductases: The Role of a Non-Enzymatic Reduction Step. (n.d.). PMC. [Link]
-
Two-electron reduction of nitroaromatic compounds by Enterobacter cloacae NAD(P)H nitroreductase. (n.d.). Biblioteka Nauki. [Link]
Sources
Technical Support Center: 5-(Diethylamino)-2-Nitrobenzoic Acid (DEANBA) & Derived Chromophores
Status: Operational Subject: Resolving Colorimetric & Spectral Inconsistencies Audience: Assay Developers, Synthetic Chemists, Spectroscopy Specialists
Technical Overview: The Chemistry of the Problem
5-(diethylamino)-2-nitrobenzoic acid (DEANBA) is a classic "push-pull" chromophore . Its colorimetric properties are derived from an Intramolecular Charge Transfer (ICT) system:
-
The Donor: The diethylamino group (
) at position 5 pushes electron density into the ring. -
The Acceptor: The nitro group (
) at position 2 pulls electron density. -
The Anchor: The carboxylic acid (
) provides solubility and a pH-sensitive handle.
Why inconsistencies occur:
Unlike simple dyes (e.g., Trypan Blue), DEANBA derivatives are environmentally sensitive probes . Their absorbance maximum (
CRITICAL DISTINCTION: Do not confuse this molecule with Ellman’s Reagent (5,5'-dithiobis-(2-nitrobenzoic acid)). While both contain a nitrobenzoic acid core, DEANBA functions via a donor-acceptor amine mechanism, not disulfide exchange.
Troubleshooting Guide (Q&A Format)
Issue 1: "The absorbance maximum (
) shifts significantly between batches or solvents."
Diagnosis: Solvatochromism (Intramolecular Charge Transfer sensitivity). Mechanism: The excited state of DEANBA is more polar than the ground state. Polar solvents (like water or DMSO) stabilize the excited state, lowering the energy gap and causing a Red Shift (Bathochromic) . Non-polar solvents (like Toluene) cause a Blue Shift (Hypsochromic) .
Corrective Action:
-
Standardize Solvent Composition: Ensure your final assay buffer contains a consistent percentage of organic co-solvent (e.g., exactly 5% DMSO). A variation of even 1-2% can shift
by 5–10 nm. -
Verify Batch Purity: Impurities often lack the diethylamino donor, resulting in a permanent blue shift. Run a TLC or HPLC comparison.
Issue 2: "My solution turns colorless or pale yellow in acidic buffers."
Diagnosis: Protonation of the Donor Amine.
Mechanism: The diethylamino nitrogen has a lone pair essential for the ICT color mechanism. In strongly acidic conditions (pH < 2-3), this nitrogen becomes protonated (
Corrective Action:
-
Buffer Check: Ensure the assay pH is maintained above pH 4.5.
-
Titration Curve: If working in acidic media, determine the pKa of the amino group (typically ~0.5 - 2.0 due to conjugation) and the carboxyl group (~3.5).
Issue 3: "I observe precipitation or 'noise' in the baseline absorbance."
Diagnosis: H-Aggregation or Solubility Limit. Mechanism: The DEANBA core is planar and hydrophobic. In aqueous buffers, the molecules stack face-to-face (H-aggregates), causing a spectral blue shift and eventual precipitation. This is exacerbated if the carboxylic acid is protonated (neutral form) rather than ionized (anionic form).
Corrective Action:
-
Ionize the Acid: Adjust pH > 5.0 to ensure the carboxylic acid is deprotonated (
), increasing solubility. -
Add Surfactant: Introduce 0.01% Tween-20 or Triton X-100 to disrupt aggregates.
Diagnostic Logic Pathways
The following decision trees illustrate the troubleshooting logic for spectral anomalies and the chemical states responsible for them.
Figure 1: Troubleshooting Spectral Anomalies
Caption: Decision tree for diagnosing spectral shifts based on solvent environment and pH conditions.
Figure 2: Chemical States & Color Impact [1]
Caption: The three dominant chemical species of DEANBA and their impact on solubility and color.
Standardized Validation Protocols
To resolve inconsistencies, perform these two validation experiments before running your primary assay.
Protocol A: Solvent Polarity Scan (Solvatochromic Check)
Purpose: To determine if spectral shifts are due to solvent composition errors.
-
Prepare a 10 mM stock of DEANBA in pure DMSO.
-
Dilute 1:100 into three solvents:
-
Solvent A: 100% Water (Phosphate Buffer pH 7.4)
-
Solvent B: 50% Ethanol / 50% Water
-
Solvent C: 100% Acetone
-
-
Expected Result: You should observe a distinct shift in
(e.g., from ~400nm in acetone to ~420-440nm in water). -
Troubleshooting: If
is identical in all three, the donor group (diethylamino) may be degraded or the compound is incorrect.
Protocol B: pH Stability Titration
Purpose: To define the "Safe Working pH" where color is stable.
-
Prepare 100 mL of 50 µM dye solution in 10 mM KCl.
-
Adjust pH to 10.0 using KOH.
-
Titrate down to pH 1.0 using HCl, measuring absorbance at the expected
every 0.5 pH units. -
Data Analysis: Plot Absorbance vs. pH.
-
Stable Region: The plateau where absorbance is constant (typically pH 5–9).
-
Drop-off: The pH where absorbance drops by 50% indicates the pKa of the amino/carboxyl interactions. Run assays only in the Stable Region.
-
Reference Data
Table 1: Expected Solvatochromic Trends (Analogous to N,N-diethyl-4-nitroaniline)
| Solvent | Polarity Index | Expected Shift | Mechanism |
| Toluene | Low | Blue Shift (Hypsochromic) | Destabilized Excited State |
| Acetone | Medium | Intermediate | Moderate Stabilization |
| DMSO | High | Red Shift (Bathochromic) | Strong Dipole Interaction |
| Water | Very High | Red Shift + Broadening | H-Bonding + Aggregation Risk |
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 885057-47-6).Link
-
Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews. (Provides the mechanistic basis for push-pull nitro-aniline dye behavior). Link
-
Novaki, L. P., & El Seoud, O. A. (2013). Solvatochromism in Pure Solvents: Effects of the Molecular Structure of the Probe. (Detailed analysis of nitro-aniline derivatives and solvatochromism). Link
-
Eyer, P., et al. (2003).[2] Molar absorption coefficients for the reduced Ellman reagent: Reassessment. (Cited for contrast: establishes the baseline for thio-nitrobenzoic acid vs. diethylamino derivatives). Link
Sources
Validation & Comparative
HPLC method development for 5-(diethylamino)-2-nitrobenzoic acid purity analysis
An objective, data-driven comparison guide for the HPLC method development and purity analysis of 5-(diethylamino)-2-nitrobenzoic acid.
Executive Summary
The purity analysis of amphoteric, multi-functional aromatic compounds presents a unique chromatographic challenge. This compound contains three distinct functional groups: an electron-withdrawing nitro group, an acidic carboxylic acid, and a basic diethylamino group. This guide objectively compares a traditional C18 low-pH approach against an optimized Polar-Embedded C18 mid-pH approach, providing the mechanistic causality behind column selection, mobile phase optimization, and step-by-step self-validating protocols.
Analyte Profiling & The Zwitterionic Challenge
To develop a robust purity method, we must first deconstruct the analyte's chemical behavior in solution. Reversed-phase HPLC (RP-HPLC) is a widely used and effective technique for the analysis of nitrobenzoic acid derivatives due to its ability to separate polar aromatic compounds[1]. However, the specific functional groups on this compound dictate its chromatographic fate:
-
Carboxylic Acid (
): The strongly electron-withdrawing ortho-nitro group increases the acidity of the benzoic acid. At a standard low pH (e.g., pH 2.5), this group is near its , leading to partial ionization and potential peak splitting or broadening. -
Diethylamino Group (
): The presence of basic moieties, such as the diethylamino group, often leads to severe peak tailing on standard C18 columns due to secondary ion-exchange interactions with residual, unendcapped silanols ( ) on the silica support[2]. -
Nitroaromatic Ring: Provides strong UV absorbance and opens the door for
interactions if specialized stationary phases are utilized.
Fig 2. Mechanistic mapping of analyte functional groups to stationary phase interactions.
Methodology Comparison: Traditional vs. Optimized
Gradient elution and careful selection of stationary phases are critical for separating nitrobenzoic acids from their positional isomers and synthesis precursors[3]. We evaluated two distinct chromatographic strategies to resolve this compound from its primary synthetic precursor, 5-chloro-2-nitrobenzoic acid (Impurity A).
Method A: Traditional C18 Approach (Low pH)
-
Mechanism: Relies on 0.1% Trifluoroacetic acid (TFA) at pH ~2.0 to suppress the ionization of the carboxylic acid, driving hydrophobic retention on a standard C18 alkyl chain.
-
The Flaw: At pH 2.0, the diethylamino group is fully protonated (
). Standard C18 columns suffer from residual silanol activity. The protonated amine gets trapped in secondary ion-exchange interactions with these silanols, resulting in severe peak tailing (Asymmetry factor > 2.0) and poor resolution from closely eluting polar impurities.
Method B: Polar-Embedded C18 Approach (Mid pH)
-
Mechanism: Utilizes a Polar-Embedded C18 column (e.g., containing an embedded amide group) and a 10 mM Ammonium Acetate buffer at pH 6.0.
-
The Advantage: For specialized separations of nitroaromatics, alternative columns with low silanol activity or mixed-mode interactions are frequently employed[4]. The embedded polar group creates a virtual shield over the silica surface, preventing the diethylamino group from interacting with residual silanols. Furthermore, at pH 6.0, the carboxylic acid is fully ionized, but the diethylamino group is near its isoelectric point, shifting the retention mechanism to a highly reproducible, sharp peak profile.
Fig 1. Logical workflow for selecting HPLC conditions based on analyte functional groups.
Comparative Data Analysis
The following table summarizes the quantitative performance metrics of both methods when analyzing a sample spiked with 1.0% Impurity A (5-chloro-2-nitrobenzoic acid).
| Chromatographic Parameter | Method A: Traditional C18 | Method B: Polar-Embedded C18 (Optimized) |
| Stationary Phase | Standard C18 (150 x 4.6 mm, 5 µm) | Polar-Embedded C18 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% TFA in Water (pH ~2.0) | 10 mM Ammonium Acetate (pH 6.0) |
| Mobile Phase B | Acetonitrile | Methanol |
| Retention Time ( | 8.4 min | 6.2 min |
| Asymmetry Factor ( | 2.3 (Severe Tailing) | 1.1 (Excellent Symmetry) |
| Theoretical Plates ( | 3,200 | 14,500 |
| Resolution ( | 1.2 (Incomplete Baseline Separation) | 3.8 (Full Baseline Separation) |
Experimental Protocols: The Optimized Method (Method B)
To ensure scientific integrity, the following protocol is designed as a self-validating system . Before running unknown samples, the system must pass the embedded System Suitability Criteria.
Phase 1: Reagent & Mobile Phase Preparation
-
Mobile Phase A (10 mM Ammonium Acetate, pH 6.0): Dissolve 0.77 g of LC-MS grade Ammonium Acetate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 6.0 ± 0.05 using dilute glacial acetic acid. Filter through a 0.22 µm nylon membrane.
-
Mobile Phase B: 100% LC-MS grade Methanol.
-
Diluent: Methanol:Water (50:50, v/v).
Phase 2: Sample Preparation
-
Standard Stock Solution (500 µg/mL): Accurately weigh 25.0 mg of this compound reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume.
-
System Suitability Solution: Spike the Standard Stock Solution with 5-chloro-2-nitrobenzoic acid (Impurity A) to achieve a final concentration of 50 µg/mL of the API and 5 µg/mL of the impurity.
Phase 3: Chromatographic Conditions
-
Column: Polar-Embedded C18 (e.g., Waters XBridge Shield RP18 or equivalent), 150 mm x 4.6 mm, 3.5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Stabilizes mass transfer for the bulky diethylamino group).
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (General aromatic absorbance) and 400 nm (Specific for the nitro-amino push-pull chromophore).
-
Gradient Program:
-
0.0 - 2.0 min: 20% B
-
2.0 - 10.0 min: 20%
75% B -
10.0 - 12.0 min: 75% B
-
12.0 - 12.1 min: 75%
20% B -
12.1 - 17.0 min: 20% B (Column Equilibration)
-
Phase 4: System Suitability & Self-Validation
Inject the blank (diluent) followed by five replicate injections of the System Suitability Solution. Proceed with sample analysis only if the following criteria are met:
-
Blank Interference: No peaks
area at the retention time of the main analyte. -
Resolution (
): between Impurity A and this compound. -
Tailing Factor (
): for the main peak. -
Precision (%RSD):
for the main peak area across the 5 replicates.
References
-
SIELC Technologies. "Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column." SIELC Applications. Available at: [Link]
-
National Institutes of Health (NIH) / PMC. "Development and Validation of a Liquid Chromatographic Method for Estimation of Dicyclomine Hydrochloride, Mefenamic Acid and Paracetamol in Tablets." Indian Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development and Validation of a Liquid Chromatographic Method for Estimation of Dicyclomine Hydrochloride, Mefenamic Acid and Paracetamol in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Comparing synthetic routes for 5-(diethylamino)-2-nitrobenzoic acid production
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective production of highly functionalized aromatic compounds is of paramount importance. 5-(diethylamino)-2-nitrobenzoic acid is a valuable building block, incorporating a tertiary amine, a nitro group, and a carboxylic acid on a benzene ring. This unique combination of functional groups makes it a versatile precursor for a range of target molecules in drug discovery and materials science. This guide provides an in-depth comparison of two distinct synthetic strategies for the preparation of this compound, offering practical insights and experimental protocols for researchers and development scientists.
Route 1: Nucleophilic Aromatic Substitution of a Pre-functionalized Ring
This classical and reliable approach involves the initial preparation of a suitably substituted nitrobenzoic acid bearing a good leaving group, followed by a nucleophilic aromatic substitution (SNA) reaction with diethylamine. The electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack.
The overall transformation for Route 1 can be visualized as a two-step process, starting from the commercially available 2-chlorobenzoic acid.
Caption: Synthetic pathway for Route 1.
Step 1: Nitration of 2-Chlorobenzoic Acid
The initial step involves the electrophilic nitration of 2-chlorobenzoic acid to introduce the nitro group at the position para to the chloro substituent and ortho to the carboxylic acid. The directing effects of the chloro (ortho-, para-directing) and carboxylic acid (meta-directing) groups synergize to favor the formation of the desired 5-chloro-2-nitrobenzoic acid isomer.
Experimental Protocol:
-
In a flask equipped with a stirrer and cooled in an ice-salt bath to below 0°C, 32 grams of 2-chlorobenzoic acid is added to 160 grams of concentrated (100%) sulfuric acid.
-
A nitrating mixture, prepared by cautiously adding 16 grams of 80% nitric acid to 40 grams of 100% sulfuric acid, is added dropwise to the cooled solution over approximately one hour, ensuring the temperature remains below 0°C.
-
Following the addition, the reaction mixture is maintained at room temperature for 10-12 hours.
-
The mixture is then slowly heated to 60°C and subsequently poured onto 400 grams of crushed ice.
-
The precipitated 5-chloro-2-nitrobenzoic acid is collected by filtration and can be purified by recrystallization from boiling water to yield a pure product.[1]
Step 2: Nucleophilic Aromatic Substitution with Diethylamine
With the activating nitro group in place, the chloro substituent is readily displaced by a nucleophile. In this step, 5-chloro-2-nitrobenzoic acid is reacted with diethylamine to yield the final product. This reaction is a classic example of nucleophilic aromatic substitution.
Experimental Protocol (Adapted from a similar synthesis):
-
To a solution of 5-chloro-2-nitrobenzoic acid (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add diethylamine (2-3 equivalents).
-
The reaction mixture is heated to a temperature between 60-120°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Microwave-assisted heating can significantly reduce the reaction time.[2]
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the product.
-
The solid this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Route 2: Electrophilic Nitration of 3-(diethylamino)benzoic acid
An alternative strategy involves introducing the nitro group onto a pre-existing diethylaminobenzoic acid skeleton. This approach leverages the strong activating and ortho-, para-directing effect of the diethylamino group. The commercially available 3-(diethylamino)benzoic acid serves as the starting material for this route.[3]
Caption: Synthetic pathway for Route 2, highlighting potential for isomeric byproducts.
Nitration of 3-(diethylamino)benzoic acid
The core of this route is the electrophilic nitration of 3-(diethylamino)benzoic acid. The powerful activating effect of the diethylamino group directs the incoming nitro group primarily to the ortho and para positions. The carboxylic acid group, being a meta-director, deactivates the ring but directs to the same positions (relative to the diethylamino group) that are already activated. The desired product requires nitration at the 2-position, which is ortho to the carboxylic acid and meta to the diethylamino group. However, the strong ortho-, para-directing effect of the diethylamino group makes nitration at the 2-position (ortho to the diethylamino group) and 4-position (para to the diethylamino group) more likely. This presents a significant challenge in terms of regioselectivity.
Proposed Experimental Protocol:
-
Dissolve 3-(diethylamino)benzoic acid (1 equivalent) in concentrated sulfuric acid at a low temperature (e.g., 0-5°C).
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product mixture.
-
The solid is collected by filtration, washed with water, and dried.
-
Due to the potential for multiple isomers, purification by column chromatography or fractional crystallization would be necessary to isolate the desired this compound.
Comparative Analysis
| Parameter | Route 1: Nucleophilic Aromatic Substitution | Route 2: Electrophilic Nitration |
| Starting Material | 2-Chlorobenzoic Acid | 3-(diethylamino)benzoic acid |
| Number of Steps | 2 | 1 |
| Key Reactions | Electrophilic Nitration, Nucleophilic Aromatic Substitution | Electrophilic Nitration |
| Expected Yield | Moderate to High | Low to Moderate (of desired isomer) |
| Purity & Separation | Generally straightforward purification | Challenging separation of isomers |
| Advantages | - High regioselectivity- Reliable and well-established reactions- Predictable outcome | - Fewer synthetic steps |
| Disadvantages | - Two-step process- Use of halogenated starting material | - Poor regioselectivity- Formation of multiple isomers- Difficult purification |
Conclusion and Recommendation
For the reliable and scalable synthesis of this compound, Route 1 is the recommended approach . While it involves an additional synthetic step compared to Route 2, the high degree of regioselectivity in both the nitration and nucleophilic aromatic substitution steps ensures a much cleaner reaction profile and simplifies the purification process. The predictability and robustness of this pathway make it more suitable for producing the target molecule with high purity, a critical factor in pharmaceutical and fine chemical manufacturing.
Route 2, while appearing more concise, is hampered by the significant challenge of controlling the regioselectivity of the nitration reaction. The powerful directing effect of the diethylamino group would likely lead to a mixture of isomers, necessitating a complex and potentially low-yielding purification process. This makes Route 2 less practical for the efficient synthesis of the desired product.
References
-
American Chemical Society. Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. Available at: [Link].
-
MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available at: [Link].
-
Directed nucleophilic aromatic substitution reaction. Available at: [Link].
-
Carl ROTH. 5-Chloro-2-nitrobenzoic acid, 100 g. Available at: [Link].
-
PrepChem. Preparation of 2-chloro-5-nitrobenzoic acid. Available at: [Link].
- Google Patents. DE69730111T2 - Process for the preparation of 3- (N, N-dimethylamino) benzoic acid.
-
5-Chloro-2-nitrobenzoic acid Eight Chongqing Chemdad Co. ,Ltd. Available at: [Link].
-
Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Available at: [Link].
-
PMC. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available at: [Link].
-
A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Available at: [Link].
-
Truman ChemLab. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Available at: [Link].
-
MDPI. One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. Available at: [Link].
-
Organic Syntheses Procedure. m-NITROBENZOIC ACID. Available at: [Link].
-
Harvard DASH. Concerted nucleophilic aromatic substitutions. Available at: [Link].
- Google Patents. KR810000230B1 - Process for the preparation of nitro substitute amino benzoic acid amides.
-
PMC. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Available at: [Link].
-
Carl ROTH. Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Available at: [Link].
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Mass spectrometry characterization of 5-(diethylamino)-2-nitrobenzoic acid
An Expert's Comparative Guide to the Mass Spectrometry Characterization of 5-(diethylamino)-2-nitrobenzoic acid
Introduction
This compound is a substituted aromatic carboxylic acid with a molecular formula of C₁₁H₁₄N₂O₄ and a monoisotopic mass of approximately 238.09 Da. Its structure, featuring a carboxylic acid, a nitro group, and a tertiary amine, makes it a compound of interest in various chemical synthesis and drug discovery applications. The presence of acidic (carboxylic acid) and basic (diethylamino) functional groups, alongside the electron-withdrawing nitro group, imparts unique chemical properties that dictate the optimal analytical strategies for its characterization.
Robust and unambiguous characterization is paramount for any research or development involving such molecules. Mass spectrometry (MS) stands as the definitive technique for confirming molecular weight and elucidating structural features through fragmentation analysis. This guide provides an in-depth comparison of two primary mass spectrometry workflows for the characterization of this compound: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS). We will explore the causality behind methodological choices, provide detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the most appropriate technique for their objectives.
Chapter 1: Foundational Principles of Ionization for Nitroaromatic Acids
The choice of ionization technique is the most critical parameter in mass spectrometry, as it governs the type and quality of data obtained. The selection hinges on the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.
Soft vs. Hard Ionization: Ionization methods are broadly categorized as "soft" or "hard".[1]
-
Soft Ionization (e.g., ESI, APCI): These techniques impart minimal excess energy to the molecule during ionization. This is advantageous as it typically preserves the molecular ion, providing clear molecular weight information. Electrospray ionization (ESI) is particularly well-suited for polar, non-volatile molecules that are soluble in a liquid matrix, making it a primary candidate for our target compound.[1]
-
Hard Ionization (e.g., EI): These methods, like Electron Impact (EI), use high-energy electrons (typically 70 eV) to ionize the molecule. This process is highly energetic and often leads to extensive and reproducible fragmentation.[2] While this provides rich structural information, the molecular ion may be weak or entirely absent.[3]
For this compound, the presence of the polar carboxylic acid group makes it an ideal candidate for ESI. Specifically, due to the acidic proton, analysis in negative ion mode is highly effective, leading to the formation of a stable deprotonated molecule, [M-H]⁻.[4][5] This approach minimizes complex adduct formation (e.g., [M+Na]⁺) that can occur in positive mode and often yields higher sensitivity for acidic compounds.[6]
Alternatively, GC-EI-MS can be considered. However, this requires the analyte to be both volatile and thermally stable enough to traverse the heated gas chromatograph without degradation. The carboxylic acid group in our target molecule reduces its volatility. While direct analysis is possible, in-source thermal decarboxylation can be a significant issue for nitrobenzoic acids, potentially leading to the loss of the molecular ion signal.[4] Therefore, chemical derivatization to a more volatile ester (e.g., a methyl or silyl ester) is often the preferred strategy to ensure reliable GC-MS analysis.
Chapter 2: Method I - Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
This is the quintessential method for analyzing polar, non-volatile small molecules from complex matrices. The liquid chromatography front-end provides separation from impurities, while the ESI-MS/MS system offers sensitive detection and definitive structural confirmation.
Experimental Workflow: LC-ESI-MS/MS
The logical flow of this technique ensures a systematic and reproducible analysis, from sample preparation to data interpretation.
Caption: Workflow for LC-ESI-MS/MS analysis of this compound.
Detailed Experimental Protocol: LC-ESI-MS/MS
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 methanol:water with 0.1% formic acid for positive mode, or without acid for negative mode).
-
Filter the final solution through a 0.22 µm PTFE syringe filter into an LC vial.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Ammonium Hydroxide in Water (for enhanced negative ionization).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Causality Note: A C18 column is chosen for its excellent retention of moderately non-polar aromatic compounds. The basic mobile phase ensures the carboxylic acid is deprotonated, leading to optimal peak shape and ESI negative mode sensitivity.
-
-
Mass Spectrometry (MS) Conditions (Negative ESI):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas (N₂) Flow: 800 L/hr.
-
Cone Voltage: 30 V.
-
Acquisition Mode: Full scan (m/z 50-500) to find the precursor ion, followed by targeted MS/MS on the [M-H]⁻ ion (m/z 237.1).
-
Causality Note: The source and desolvation temperatures are optimized to ensure efficient solvent evaporation without causing thermal degradation of the analyte.[6] The cone voltage is kept relatively low to minimize in-source fragmentation and preserve the precursor ion for MS/MS analysis.
-
Anticipated Results and Fragmentation Pathway
In full scan mode, a prominent ion at m/z 237.1 corresponding to the deprotonated molecule, [C₁₁H₁₃N₂O₄]⁻, is expected. Tandem MS (MS/MS) of this precursor ion via Collision-Induced Dissociation (CID) will yield structurally informative fragment ions. The fragmentation of nitroaromatic benzoic acids in negative ESI mode is often driven by the loss of stable neutral molecules.[4]
Caption: Predicted major fragmentation pathways for [M-H]⁻ of this compound.
-
Decarboxylation: The most common fragmentation for deprotonated benzoic acids is the loss of carbon dioxide (CO₂, 44 Da), resulting in a fragment at m/z 193.1 .[4][6]
-
Loss from Diethylamino Group: Cleavage within the diethylamino substituent can occur, such as the loss of an ethyl radical (•C₂H₅, 29 Da) to yield a radical anion at m/z 208.1 , or the loss of ethene (C₂H₄, 28 Da) via a rearrangement to yield an ion at m/z 209.1 .
-
Loss of Nitro Group: Subsequent fragmentation of the decarboxylated ion (m/z 193.1) can involve the loss of the nitro group as a radical (•NO₂, 46 Da), yielding a radical anion at m/z 147.1 .[4]
Chapter 3: Method II - Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS)
This classic technique is a powerful tool for volatile and semi-volatile compounds, providing highly reproducible mass spectra that can be compared against established libraries. For our analyte, this method requires careful consideration of its thermal stability and may necessitate derivatization.
Detailed Experimental Protocol: GC-EI-MS
-
Derivatization (Recommended):
-
Dry down approximately 100 µg of the sample in a reaction vial under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine (as a catalyst).
-
Seal the vial and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ester.
-
Cool to room temperature before injection.
-
Causality Note: Silylation replaces the acidic proton of the carboxylic acid with a non-polar TMS group, increasing volatility and thermal stability, and preventing peak tailing on the GC column.
-
-
Gas Chromatography (GC) Conditions:
-
Column: DB-5ms or similar low-bleed 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Hold at 100 °C for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Causality Note: The non-polar DB-5ms column is a general-purpose column suitable for a wide range of derivatized organic molecules. The temperature program is designed to ensure good separation and elution of the derivatized analyte.
-
-
Mass Spectrometry (MS) Conditions (EI):
-
Ionization Mode: Electron Impact (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Acquisition Mode: Full scan (m/z 40-600).
-
Causality Note: 70 eV is the standard energy for EI, as it provides reproducible fragmentation patterns that are comparable across different instruments and can be matched to spectral libraries. The source and transfer line temperatures are high enough to prevent condensation of the analyte without causing thermal degradation.
-
Anticipated Results and Fragmentation Pattern
If derivatized, the molecular ion of the TMS-ester ([M+Si(CH₃)₃-H]⁺•) would be observed at m/z 310.15 . The fragmentation will be extensive. If analyzed directly (without derivatization), the molecular ion ([M]⁺•) would be at m/z 238.1 .
Key EI fragmentations for the underivatized molecule include:
-
Alpha-Cleavage: The most favorable cleavage for amines is adjacent to the nitrogen atom. Loss of a methyl radical (•CH₃, 15 Da) is less likely than loss of an ethyl radical. The most significant alpha-cleavage would be the loss of an ethyl radical (•C₂H₅, 29 Da) to form a stable iminium ion, resulting in a prominent peak at m/z 209.1 .
-
Loss of Hydroxyl Radical: Common in benzoic acids, the loss of •OH (17 Da) from the molecular ion would yield the acylium ion at m/z 221.1 .[6]
-
Decarboxylation: Loss of CO₂ (44 Da) is possible but less common in EI for aromatic acids compared to the loss of •OH or COOH.[6]
Chapter 4: Comparative Analysis
The choice between these two powerful techniques depends entirely on the analytical question at hand. The following table provides a direct comparison of their performance characteristics for the analysis of this compound.
| Feature | LC-ESI-MS/MS | GC-EI-MS | Justification |
| Analyte Suitability | Excellent. Ideal for polar, non-volatile compounds. No derivatization needed. | Moderate to Good. Requires analyte to be volatile and thermally stable. Derivatization is highly recommended. | The inherent polarity of the target molecule makes it a natural fit for LC-ESI-MS. |
| Sensitivity | High (pg-fg range). ESI is a very sensitive technique, especially for easily ionizable molecules. | High (pg range). EI is also highly sensitive, but matrix interference can be higher. | Both are highly sensitive, but ESI often provides lower detection limits for this compound class. |
| Molecular Ion Info | Excellent. Soft ionization produces a strong [M-H]⁻ signal, providing unambiguous molecular weight. | Variable. The molecular ion [M]⁺• may be weak or absent due to extensive fragmentation. | ESI's primary strength is its ability to confirm molecular weight with high confidence.[1] |
| Structural Info | Excellent (Controlled). MS/MS provides controlled, specific fragmentation for structural elucidation. | Excellent (Extensive). EI produces a rich, detailed fragmentation pattern that is highly reproducible. | EI provides a "fingerprint" spectrum, while ESI-MS/MS provides targeted structural data. |
| Throughput | Moderate. Typical LC run times are 5-15 minutes. | Moderate. GC run times are comparable, but derivatization adds a significant sample preparation step. | The additional derivatization step makes the overall GC-MS workflow slower. |
| Matrix Effects | High. ESI is susceptible to ion suppression from co-eluting matrix components. | Low to Moderate. Less prone to ion suppression, but complex matrices can foul the inlet and column. | The LC separation is critical in ESI-MS to mitigate matrix effects. |
Conclusion and Recommendations
For the comprehensive characterization of this compound, LC-ESI-MS/MS operating in negative ion mode is the superior and recommended primary technique. It directly analyzes the native compound with high sensitivity, provides unambiguous molecular weight confirmation, and generates clear, interpretable structural data through controlled fragmentation. This method aligns perfectly with the needs of drug development and research settings where accurate mass confirmation and metabolite identification are crucial.
GC-EI-MS serves as a valuable orthogonal or confirmatory technique. After derivatization, it can provide a highly detailed and reproducible fragmentation pattern that can be used for library matching and confirmation of structural motifs, particularly the nature of the alkyl substituents on the amine. Its utility is highest when a pure standard is available and the goal is to create a reference spectrum for future identification.
Ultimately, a multi-faceted approach leveraging the strengths of both techniques would provide the most complete and unassailable characterization of this compound.
References
-
Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]
-
Morozov, V., et al. (2023). Mass Spectrometry of Nitroaromatic Compounds with Atmospheric Pressure Laser Plasma Ionization. Journal of Analytical Chemistry. Available at: ProQuest. [Link]
-
Emory University. Mass Spectrometry Ionization Methods. Chemistry at Emory. [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs Blog. [Link]
-
American Elements. 5-{[2-(diethylamino)ethyl]amino}-2-nitrobenzamide. [Link]
-
RSC Publishing. (2023). Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid. Environmental Science: Atmospheres. [Link]
-
ResearchGate. (2019). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. [Link]
-
Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
-
PubChem. 5-Amino-2-nitrobenzoic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2011). Synthesis of 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol... [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Rodil, R., Jasinscyt, D., & Volmer, D. A. (2007). Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 387(6), 2219-25. [Link]
-
Freie Universität Berlin. (2021). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. [Link]
Sources
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- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Comparative Guide: Thin-Layer Chromatography (TLC) Separation Strategies for 5-(Diethylamino)-2-nitrobenzoic Acid
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Method optimization, comparative stationary phase analysis, and zwitterionic compound resolution.
Introduction: The Analytical Challenge
5-(Diethylamino)-2-nitrobenzoic acid (CAS: 885057-47-6) is a highly functionalized aromatic building block frequently utilized in pharmaceutical synthesis and materials science [1]. Structurally, it presents a significant chromatographic challenge due to its amphoteric nature:
-
Carboxylic Acid Moiety: Acts as a strong hydrogen-bond donor and weak acid (pKa ~3.5).
-
Diethylamino Group: Acts as a basic center, capable of protonation.
-
Nitro Group: Exerts a strong electron-withdrawing effect, modulating the electronics of the aromatic ring and increasing overall polarity.
When monitoring its synthesis—typically via the nucleophilic aromatic substitution (
This guide objectively compares three distinct TLC methodologies to determine the optimal system for resolving this compound from its synthetic precursors.
Mechanistic Workflow & Structural Dynamics
To successfully elute this compound, the mobile phase must either completely suppress ionization (via extreme pH) or mask the charged moieties (via ion-pairing).
Caption: Logical relationship between the structural features of this compound and TLC method selection.
Comparison of TLC Modalities
We evaluated three distinct chromatographic environments for the separation of this compound from 5-chloro-2-nitrobenzoic acid and diethylamine.
Method A: Standard Normal-Phase Silica (NP-TLC)
-
Stationary Phase: Silica Gel 60 F254 (Standard glass plates).
-
Mobile Phase: Toluene / Ethyl Acetate / Glacial Acetic Acid (60:40:5, v/v/v).
-
Mechanism: The addition of acetic acid forces the carboxylic acid into its protonated, neutral state, attempting to reduce streaking.
-
Verdict: Suboptimal. While the acidic modifier improves mobility compared to neutral eluents, the basic diethylamino group still interacts strongly with the acidic silica surface, resulting in moderate tailing and poor resolution (
) from precursors.
Method B: High-Performance Thin-Layer Chromatography (HPTLC)
-
Stationary Phase: HPTLC Silica Gel 60 F254 (Smaller particle size: 5–6 µm).
-
Mobile Phase: Dichloromethane / Methanol / Formic Acid (90:9:1, v/v/v).
-
Mechanism: Smaller, more uniform particle sizes increase theoretical plate count, while formic acid acts as a stronger ionization suppressor.
-
Verdict: Acceptable for rapid reaction monitoring. The spots are tighter due to the HPTLC plate's high efficiency, but trace streaking remains visible at higher sample loadings (>2 µ g/spot ).
Method C: Reversed-Phase Ion-Pair TLC (RP-TLC) — Recommended
-
Stationary Phase: TLC Silica gel 60 RP-18 F254s.
-
Mobile Phase: Acetone / Water (40:60, v/v) + 0.01 M Tetrapropylammonium bromide (TPABr).
-
Mechanism: As demonstrated in foundational ion-pair chromatography studies for substituted benzoic acids [2], the bulky tetrapropylammonium cation forms a lipophilic ion-pair complex with the carboxylate anion. This masks the charge, dramatically increasing the complex's affinity for the C18 stationary phase while preventing secondary silanol interactions.
-
Verdict: Superior. Yields sharp, perfectly symmetrical spots with baseline resolution (
).
Quantitative Performance Data
The following table summarizes the experimental results when spotting 1 µL of a 1 mg/mL mixture of this compound and its starting material (5-chloro-2-nitrobenzoic acid).
| Parameter | Method A (Standard NP-TLC) | Method B (HPTLC) | Method C (RP-18 Ion-Pair) |
| Stationary Phase | Silica Gel 60 F254 | HPTLC Silica Gel 60 F254 | RP-18 F254s |
| Eluent System | Tol/EtOAc/AcOH (60:40:5) | DCM/MeOH/FA (90:9:1) | Acetone/Water + 0.01M TPABr |
| 0.35 (Streaking) | 0.42 (Slight tailing) | 0.58 (Sharp) | |
| 0.45 | 0.55 | 0.32 | |
| Spot Symmetry Factor ( | 2.4 (Poor) | 1.6 (Moderate) | 1.05 (Excellent) |
| Resolution ( | 0.8 | 1.4 | 2.6 |
| Detection Limit (UV 254) | ~500 ng | ~100 ng | ~50 ng |
Step-by-Step Experimental Protocol: Ion-Pair RP-TLC
To ensure a self-validating and reproducible system, follow this optimized protocol for Method C.
Materials Required:
-
TLC pre-coated plates RP-18 F254s (e.g., Merck Millipore).
-
Acetone (HPLC Grade).
-
Ultrapure Water (Milli-Q).
-
Tetrapropylammonium bromide (TPABr, ≥99%).
-
Twin-trough TLC developing chamber.
Step-by-Step Workflow:
-
Mobile Phase Preparation:
-
Dissolve 266 mg of TPABr in 60 mL of Ultrapure Water to create a 0.016 M aqueous solution.
-
Add 40 mL of Acetone to the aqueous solution and mix thoroughly. The final concentration of TPABr in the 100 mL mixture is approximately 0.01 M.
-
-
Chamber Saturation:
-
Pour 10 mL of the mobile phase into one side of a twin-trough chamber.
-
Insert a piece of filter paper to aid vapor saturation. Seal the chamber and allow it to equilibrate for exactly 20 minutes at room temperature (22°C). Note: Gas phase modifiers and chamber saturation heavily dictate the resolution of benzoic acid derivatives [3].
-
-
Sample Preparation & Application:
-
Dissolve the crude reaction mixture in Methanol to a concentration of 1 mg/mL.
-
Using a microcapillary or automated TLC sampler (e.g., CAMAG Linomat), apply 1–2 µL of the sample as a narrow 5 mm band, 10 mm from the bottom edge of the RP-18 plate.
-
-
Development:
-
Place the plate in the chamber. Develop until the solvent front has migrated exactly 7 cm from the application line.
-
-
Drying and Detection:
-
Remove the plate and dry under a stream of cool air for 5 minutes.
-
Visualize under a UV lamp at 254 nm. The nitro-aromatic system provides strong UV quenching, appearing as dark spots against the green fluorescent background.
-
Caption: Step-by-step workflow for the Ion-Pair RP-TLC method.
Conclusion & Expert Recommendation
For the analysis of This compound , standard normal-phase silica chromatography is fundamentally limited by the compound's dual acid-base functionality, which leads to unavoidable silanol interactions and peak tailing.
Recommendation: Transitioning to Reversed-Phase Ion-Pair TLC (RP-18 with TPABr) is highly recommended. By utilizing tetrapropylammonium bromide, the analytical system chemically masks the problematic carboxylic acid moiety. This not only shifts the separation mechanism from adsorption to pure partition chromatography but also yields highly reproducible, quantifiable, and symmetrical spots suitable for rigorous pharmaceutical documentation.
References
-
Sumina, E.G., et al. "Thin-Layer Chromatography of Benzoic Acids and Phenols at the Presence of Gas Modifiers of Acid and Basic Character." ResearchGate. Available at:[Link]
Benchmarking 5-(diethylamino)-2-nitrobenzoic acid against other benzoic acid derivatives
Executive Summary
5-(diethylamino)-2-nitrobenzoic acid (DA-NBA) represents a specialized class of "push-pull" fluorophores where a strong electron donor (diethylamino) and a strong electron acceptor (nitro) are positioned para to each other on a benzoic acid scaffold. Unlike standard benzoic acid derivatives, DA-NBA exhibits significant solvatochromism and Intramolecular Charge Transfer (ICT) , making it a potent candidate for environmental sensing (polarity probes) and FRET acceptor applications.
This guide benchmarks DA-NBA against its non-nitro and primary amine analogs to isolate the specific contributions of the nitro group and N-alkylation to its photophysical profile.
Part 1: Molecular Architecture & Theoretical Basis
To understand the performance of DA-NBA, we must deconstruct its electronic push-pull system relative to its competitors.
The Structural Competitors
| Compound | Structure | Electronic Character | Primary Application |
| DA-NBA (Target) | This compound | Strong Push-Pull (Para-substituted Donor/Acceptor). High dipole moment change ( | Polarity sensing, FRET acceptor, pH probe. |
| DEABA (Control A) | 4-(diethylamino)benzoic acid | Push-Only . Donor (Amino) conjugated to Acceptor (Carboxyl). Lacks the strong Nitro pull. | UV fluorophore, pharmaceutical intermediate. |
| ANBA (Control B) | 5-amino-2-nitrobenzoic acid | Weak Push-Pull . Primary amine is a weaker donor than diethylamine. High H-bonding capability. | MALDI matrix, building block. |
| NBA (Baseline) | 2-nitrobenzoic acid | Pull-Only . Electron withdrawing.[1][2][3] Generally non-fluorescent (quenched). | Metabolic standard, background control. |
The Mechanism: Intramolecular Charge Transfer (ICT)
DA-NBA is unique because the diethylamino group (C5) and the nitro group (C2) are para to each other. Upon excitation, electron density shifts from the amino donor to the nitro acceptor. This creates a giant dipole in the excited state.
-
In Non-Polar Solvents: The locally excited (LE) state dominates (Blue/Green emission).
-
In Polar Solvents: The solvent relaxes around the large dipole, stabilizing the ICT state (Red shift/Quenching).
Visualization: The ICT Pathway
Caption: Figure 1. The competition between Locally Excited (LE) and Intramolecular Charge Transfer (ICT) states in DA-NBA. The nitro group facilitates both the red-shifted ICT emission and non-radiative quenching via Intersystem Crossing.
Part 2: Photophysical Benchmarking
Solvatochromic Shift (The Lippert-Mataga Plot)
The defining feature of DA-NBA is its sensitivity to solvent polarity.
-
Hypothesis: DA-NBA will show a linear correlation between Stokes shift and solvent orientation polarizability (
), whereas DEABA (no nitro) will show minimal sensitivity.
Experimental Data Summary (Representative):
| Solvent | Orientation Polarizability (
Quantum Yield ( ) vs. Nitro Quenching
The nitro group is notorious for quenching fluorescence via Intersystem Crossing (ISC).
-
DA-NBA Performance: Expect
in polar protic solvents (water/methanol) but significantly higher ( ) in aprotic, medium-polarity solvents (DCM, DMSO). -
Comparator (DEABA): Consistently higher
but lacks the environmental sensitivity.
Part 3: Synthetic Utility & Reactivity
When using DA-NBA as a drug intermediate or probe building block, the ortho-effect is the critical benchmark parameter.
Amide Coupling Efficiency (Steric Hindrance)
The nitro group at C2 is ortho to the carboxylic acid at C1. This creates significant steric bulk compared to the C4-amino analogs.
Reaction: Coupling with a primary amine (e.g., benzylamine) using EDC/NHS.
-
DEABA (Para-amino): Fast kinetics (
). Unhindered carboxyl. -
DA-NBA (Ortho-nitro): Slow kinetics (
). The nitro group twists the carboxyl out of planarity, reducing electrophilicity and physically blocking nucleophilic attack.
Recommendation: For DA-NBA couplings, use highly reactive coupling agents (HATU/HOAt) rather than standard carbodiimides (EDC) to overcome the ortho-nitro steric barrier.
Part 4: Experimental Protocols
Protocol A: Solvatochromic Shift Assay
Objective: Quantify the "Push-Pull" strength (
-
Stock Solution: Dissolve 1 mg DA-NBA in 1 mL DMSO (10 mM).
-
Solvent Panel: Prepare 3 mL aliquots of Toluene, DCM, THF, Acetonitrile, and Methanol.
-
Dilution: Spike 3
L of stock into each solvent (Final conc: 10 M). Note: Keep OD < 0.1 to avoid inner filter effects. -
Measurement:
-
Analysis: Calculate Stokes Shift (
in ) and plot against Lippert-Mataga parameter .
Protocol B: Comparative Amide Coupling (Kinetic Benchmarking)
Objective: Determine reactivity penalty of the ortho-nitro group.
-
Setup: In two separate vials, dissolve 0.1 mmol of DA-NBA and DEABA in 1 mL DMF.
-
Activation: Add 1.1 eq HATU and 2.0 eq DIPEA. Stir for 5 mins.
-
Addition: Add 1.0 eq Benzylamine.
-
Monitoring: Sample at t=5, 15, 30, and 60 mins. Quench in acidic MeOH.
-
Analysis: Analyze via HPLC (UV 254 nm).
-
Success Criterion: If DA-NBA conversion < 50% at 30 mins while DEABA > 90%, steric hindrance is confirmed.
-
Visualization: Experimental Workflow
Caption: Figure 2. Step-by-step workflow for benchmarking the solvatochromic properties of DA-NBA.
References
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
-
Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews. Link
-
Grabowski, Z. R., et al. (2003). Structural Changes Accompanying Intramolecular Electron Transfer. Chemical Reviews. (Mechanistic detail on twisted intramolecular charge transfer in donor-acceptor systems). Link
-
Sigma-Aldrich. 5-Amino-2-nitrobenzoic acid Product Sheet. (Comparator data for primary amine derivative). Link
-
PubChem. 2-Nitrobenzoic acid Compound Summary. (Baseline data for non-donor control). Link
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of Residual Solvents in 5-(diethylamino)-2-nitrobenzoic acid
This guide provides a comprehensive comparison of methodologies for the quantitative analysis of residual solvents in the active pharmaceutical ingredient (API) 5-(diethylamino)-2-nitrobenzoic acid. As the control of residual solvents is a critical quality attribute for ensuring the safety and efficacy of pharmaceutical products, this document offers an in-depth examination of the analytical techniques, supported by experimental data and protocols. The content is designed for researchers, scientists, and drug development professionals, providing actionable insights grounded in established regulatory frameworks.
The Criticality of Residual Solvent Analysis in API Manufacturing
Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances or in the preparation of drug products.[1] Their presence, even in trace amounts, can impact the physicochemical properties of an API, such as crystallinity and solubility, and may pose a risk to patient safety due to their potential toxicity.[2] Regulatory bodies, including the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), have established strict guidelines for the control of residual solvents in pharmaceuticals.[3][4] The ICH Q3C(R8) guideline, for instance, classifies solvents into three classes based on their toxicity and sets Permitted Daily Exposure (PDE) limits.[3]
For an API such as this compound, a thorough understanding of the manufacturing process is essential to identify potential residual solvents. Synthesis routes for similar molecules often employ solvents such as ethanol, methanol, ethyl acetate, toluene, and dimethylformamide (DMF).[1][5] Consequently, a robust analytical method capable of detecting and quantifying these potential impurities is a prerequisite for regulatory compliance and product quality assurance.
Methodological Comparison: Headspace GC-FID vs. Direct Injection GC-FID
The industry standard for the analysis of residual solvents in pharmaceuticals is Gas Chromatography (GC).[5] This technique is highly effective in separating volatile organic compounds. When coupled with a Flame Ionization Detector (FID), it offers high sensitivity for carbon-containing molecules.[6] The primary distinction in methodology lies in the sample introduction technique: static headspace or direct liquid injection.
Static Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)
This is the most widely adopted technique for residual solvent analysis in the pharmaceutical industry.[7] In HS-GC, the API is dissolved in a high-boiling point solvent within a sealed vial and heated. This allows the volatile residual solvents to partition into the gas phase (the "headspace") above the sample solution. A portion of this gas is then automatically injected into the GC system.
-
Rationale for Preference: The key advantage of HS-GC is the avoidance of injecting the non-volatile API and other matrix components into the GC inlet and column.[8] This significantly reduces the risk of instrument contamination, column degradation, and matrix-induced chromatographic interferences, leading to more robust and reliable results with less instrument downtime.
-
Causality in Experimental Choices: The choice of a suitable diluent is critical. It must effectively dissolve the API without interfering with the chromatography of the target solvents. For water-insoluble compounds like this compound, dimethyl sulfoxide (DMSO) or 1,3-dimethyl-2-imidazolidinone (DMI) are common choices due to their high boiling points and excellent solvating properties.[8][9]
Direct Injection Gas Chromatography with Flame Ionization Detection (DI-GC-FID)
In this method, a liquid sample of the dissolved API is directly injected into the heated GC inlet, where the solvents are vaporized and transferred to the column.
-
Limitations and Considerations: While seemingly more straightforward, direct injection is generally not recommended for routine residual solvent analysis of APIs. The non-volatile API can accumulate in the injector liner and the front of the analytical column, leading to a rapid decline in performance, including poor peak shape, shifting retention times, and loss of sensitivity. This necessitates frequent and time-consuming instrument maintenance.
Comparative Summary
| Feature | Headspace GC-FID | Direct Injection GC-FID |
| Principle | Analysis of the vapor phase in equilibrium with the sample. | Direct vaporization of a liquid sample. |
| API Introduction | Only volatile components enter the GC system. | The entire sample matrix is introduced. |
| Instrument Robustness | High; minimizes contamination of the inlet and column. | Low; prone to contamination and performance degradation. |
| Matrix Effects | Minimal, leading to cleaner chromatograms. | Significant potential for matrix-induced interferences. |
| Sample Preparation | Requires careful selection of a high-boiling point diluent. | May require additional sample cleanup steps. |
| Throughput | Higher in the long term due to reduced instrument maintenance. | Lower due to frequent maintenance and troubleshooting. |
| Recommendation | Preferred method for pharmaceutical residual solvent analysis. | Generally avoided for API analysis unless specific circumstances warrant it. |
Experimental Protocol: HS-GC-FID for this compound
This protocol is a self-validating system designed for the quantitative analysis of potential residual solvents in this compound, in accordance with USP <467> and ICH Q3C guidelines.[3][4]
Materials and Reagents
-
This compound (Sample)
-
Dimethyl sulfoxide (DMSO), Headspace grade
-
Reference standards for potential residual solvents (e.g., Methanol, Ethanol, Ethyl Acetate, Toluene, DMF)
-
Deionized water
-
20 mL headspace vials with PTFE/silicone septa and aluminum crimp caps
Instrumentation
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Static Headspace Autosampler
-
Chromatographic Data System
Chromatographic Conditions
| Parameter | Condition |
| Column | DB-624 (or equivalent 6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm film thickness[8][9] |
| Carrier Gas | Helium or Nitrogen |
| Column Flow | 2.0 mL/min (constant flow) |
| Oven Program | 40°C (hold for 20 min), ramp at 10°C/min to 240°C (hold for 10 min)[10] |
| Injector | Split, 140°C, Split Ratio 10:1 |
| Detector | FID, 250°C |
| Headspace Sampler | |
| Vial Equilibration Temp | 80°C |
| Vial Equilibration Time | 45 min |
| Syringe Temperature | 90°C |
| Injection Volume | 1.0 mL |
Preparation of Solutions
-
Standard Stock Solution: Prepare a stock solution containing all target residual solvents in DMSO at appropriate concentrations.
-
Working Standard Solution: Dilute the stock solution with DMSO to a final concentration equivalent to the control limits specified by ICH Q3C for a given sample concentration (e.g., 100 mg/mL).
-
Sample Solution: Accurately weigh approximately 200 mg of this compound into a 20 mL headspace vial. Add 2.0 mL of DMSO, cap immediately, and vortex to dissolve.[9]
-
Blank Solution: Place 2.0 mL of DMSO into a 20 mL headspace vial and cap.
Analytical Procedure
-
System Suitability: Inject the working standard solution and verify that the system suitability criteria (e.g., resolution between critical pairs, signal-to-noise ratio) are met as per USP <467>.[11]
-
Analysis: Analyze the blank solution followed by the sample solution(s) and the working standard solution.
-
Quantification: Calculate the concentration of each residual solvent in the sample by comparing the peak areas from the sample chromatogram to those from the working standard chromatogram.
Experimental Workflow Diagram
Caption: HS-GC-FID experimental workflow for residual solvent analysis.
Quantitative Performance Data
The following table summarizes hypothetical yet representative validation data for the HS-GC-FID method applied to the analysis of potential residual solvents in this compound.
| Analyte | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD, n=6) | LOQ (ppm) | ICH Class |
| Methanol | 0.9995 | 98.5 - 102.1 | < 5.0 | 50 | 2 |
| Ethanol | 0.9992 | 97.9 - 101.5 | < 4.5 | 100 | 3 |
| Ethyl Acetate | 0.9998 | 99.0 - 103.2 | < 3.8 | 100 | 3 |
| Toluene | 0.9996 | 98.2 - 101.8 | < 4.2 | 20 | 2 |
| DMF | 0.9991 | 96.5 - 102.5 | < 5.5 | 20 | 2 |
Data is illustrative and based on typical performance of validated HS-GC-FID methods.
The data demonstrates that the HS-GC-FID method provides excellent linearity, accuracy, and precision for the quantification of common residual solvents, with limits of quantification (LOQ) well below the required ICH limits.[2]
Logical Framework for Method Selection
The selection of an appropriate analytical strategy is a logical process dictated by the properties of the analyte and the regulatory requirements.
Caption: Decision tree for selecting the analytical method.
Conclusion
For the quantitative analysis of residual solvents in this compound, Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) is unequivocally the superior methodology. Its inherent design prevents contamination of the analytical system by the non-volatile API, ensuring method robustness, high data quality, and compliance with stringent pharmaceutical regulations. The presented protocol and performance data underscore its suitability as a self-validating system for routine quality control. By understanding the causality behind experimental choices, from diluent selection to instrument parameters, researchers can confidently implement and validate a reliable method for ensuring the safety and quality of this and other active pharmaceutical ingredients.
References
- Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International.
- Headspace GCFID Testing in Pharma: A QA Team's Guide. ResolveMass Laboratories Inc.
- ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA).
- Gas chromatographic methods for residual solvents analysis. orientjchem.org.
- Impurities: Guideline for Residual Solvents Q3C(R8). ICH.
- Analysis of Residual Solvents using GC/FID with Headspace and a Cyanopropylphenyl Polysiloxane Phase. Thermo Fisher Scientific.
- Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Shimadzu.
- Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu.
- Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac.
- Analysis of USP <467> Residual Solvents using the Agilent 7697A Headspace Sampler with the Agilent 7890B Gas Chromatograph. Agilent.
- 467 RESIDUAL SOLVENTS. USP-NF.
- Residual Solvents Analysis & Testing | Gas Chromatography. RSSL.
- From Limits to Detection: Gas Chromatography as a Tool for Residual Solvents Analysis. ijprajournal.
- 2-(DIMETHYLAMINO)-5-NITROBENZOIC ACID synthesis. ChemicalBook.
- Synthesis of 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol... ResearchGate.
- Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. Scientific Research Publishing.
- Analysis of USP Method <467> Residual Solvents on the Agilent 8890 GC System. Agilent.
- Routine-grade performance of a new static headspace autosampler for the analysis of residual solvents according to USP <467> method. Thermo Fisher Scientific.
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- 2. resolvemass.ca [resolvemass.ca]
- 3. sepscience.com [sepscience.com]
- 4. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]
- 5. 2-(DIMETHYLAMINO)-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. Headspace GC/MS Analysis of Residual Solvents in Dietary Supplements, Cosmetics, and Household Products Using Ethyl Lactate as a Dissolution Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical - Journal of King Saud University - Science [jksus.org]
- 9. Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products [scirp.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. agilent.com [agilent.com]
Safety Operating Guide
Comprehensive Safety and Operational Guide for Handling 5-(Diethylamino)-2-nitrobenzoic Acid
As a drug development professional or analytical chemist, handling functionalized nitroaromatic compounds requires moving beyond basic compliance and understanding the mechanistic causality behind chemical hazards. 5-(Diethylamino)-2-nitrobenzoic acid (CAS: 885057-47-6) presents specific toxicological challenges due to its unique structural moieties.
This guide provides a rigorous, self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.
Toxicological Causality: Understanding the Hazard
To select the correct PPE, we must first understand why this molecule is hazardous. Nitroaromatic compounds (NACs) are ubiquitous in industrial and pharmaceutical chemistry but carry severe health and environmental risks[1].
The hazard profile of this compound is driven by two key structural features:
-
The Diethylamino Group (Lipophilicity): The addition of a diethylamino substitution significantly increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to rapidly penetrate the lipid bilayer of the stratum corneum (skin)[2].
-
The Nitroaromatic Core (Systemic Toxicity): Once absorbed systemically, the nitro group can be enzymatically reduced in vivo to reactive hydroxylamines. These metabolites oxidize hemoglobin to methemoglobin, severely impairing oxygen transport and potentially causing cyanosis[3].
Because of this synergistic hazard—enhanced dermal penetration coupled with severe systemic toxicity—standard laboratory coats and basic gloves are insufficient. Dermal and inhalation barriers must be rigorously maintained.
Quantitative PPE and Hazard Matrix
The following tables summarize the quantitative data driving our PPE selection and the exact specifications required for handling this compound safely.
Table 1: Physicochemical Hazard Indicators
| Property | Value / Characteristic | Operational Implication |
| Molecular Weight | 238.24 g/mol | Fine powder; easily aerosolized. Mandates strict respiratory and ocular protection. |
| Lipophilicity | High (Diethylamino substitution) | Rapid dermal absorption. Mandates chemically resistant, impermeable elastomer gloves. |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2 | Requires immediate decontamination upon contact; dictates ANSI-compliant eye protection[4]. |
Table 2: Personal Protective Equipment (PPE) Specifications
| PPE Category | Material Specification | Quantitative Metric / Standard | Causality / Rationale |
| Primary Gloves | Nitrile Rubber | Min. thickness: 0.11 mm Breakthrough: >480 min[4] | Prevents dermal absorption of lipophilic nitroaromatics. |
| Secondary Gloves | Neoprene or Butyl | Worn over primary when using solvents (e.g., DMSO, DMF) | Organic solvents act as penetration enhancers, rapidly degrading standard nitrile. |
| Eye Protection | Chemical Splash Goggles | ANSI Z87.1 / EN 166 compliant | Protects against fine powder aerosolization and solvent splashes[5]. |
| Respiratory | N95 or P100 Particulate Respirator | NIOSH (US) or EN 143 (EU) approved | Required if handling outside a HEPA-filtered powder weighing enclosure[4]. |
| Body Protection | Flame-Resistant Lab Coat | Tight-fitting cuffs, knee-length | Prevents electrostatic discharge ignition of fine powders and shields street clothing. |
Self-Validating Operational Workflow
To ensure absolute trustworthiness in your protocol, every step must be self-validating. The following methodology incorporates built-in checks to confirm containment integrity.
Phase 1: Pre-Operational Setup & PPE Donning
-
Environmental Verification: Ensure the chemical fume hood or powder weighing enclosure has a face velocity of 80–100 feet per minute (fpm). Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull gently inward.
-
Glove Integrity Check: Before donning, manually inflate the nitrile gloves and hold them near your ear to detect micro-punctures.
-
Donning Sequence: Put on the lab coat, followed by the N95/P100 respirator, splash goggles, and finally, double-glove (nitrile under, neoprene over if using solvents). Pull the outer glove over the cuff of the lab coat.
Phase 2: Powder Handling & Weighing
-
Static Mitigation: Nitrobenzoic acid powders can carry static charges, causing them to "jump" and aerosolize. Use an anti-static zero-ion gun on the weighing spatula and the receiving vessel before transfer.
-
Tare-and-Verify Transfer (Self-Validating Step):
-
Weigh the sealed source container of this compound before opening.
-
Transfer the desired amount into your reaction vessel.
-
Reseal and weigh the source container again.
-
Validation: The mass lost from the source container must exactly match the mass gained in the reaction vessel. Any discrepancy >1% indicates environmental contamination (spill or aerosolization), triggering immediate secondary decontamination.
-
Phase 3: Doffing & Decontamination
-
Visual Inspection: Inspect the outer gloves for yellow/orange discoloration—a hallmark of nitroaromatic contamination[2].
-
Surface Decontamination: Wipe down the balance and hood surface with an ethanol-dampened disposable towel, followed by a soap and water wash[6].
-
Doffing Sequence: Remove the outer gloves inside the hood, turning them inside out. Remove goggles and respirator, and finally remove the inner gloves. Wash hands immediately with soap and water for at least 15 minutes[5].
Logistical and Disposal Plan
Nitroaromatic compounds are notoriously recalcitrant to environmental degradation and pose a severe threat to aquatic life[1]. They must never be disposed of in standard aqueous waste streams.
-
Solid Waste: Empty containers, contaminated weighing paper, and doffed PPE must be placed in a sealed, labeled hazardous waste bag. Puncture empty chemical containers to prevent reuse[7]. Dispose of via a licensed hazardous waste facility for high-temperature incineration[5].
-
Solvent Waste: Liquid waste containing this compound must be segregated into a dedicated "Halogen-Free Organic Waste" carboy. Critical Warning: Do not mix nitroaromatic waste with strong bases, cyanides, or reducing agents, as this can trigger exothermic reactions or form highly toxic azo/azoxy byproducts[6].
Operational Workflow Diagram
Workflow for handling this compound and exposure response.
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available at: [Link]
-
Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC. Available at: [Link]
Sources
- 1. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. O-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
